molecular formula C9H15ClN2 B1341022 (2-Ethyl-6-methylphenyl)hydrazine hydrochloride CAS No. 74404-33-4

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Cat. No.: B1341022
CAS No.: 74404-33-4
M. Wt: 186.68 g/mol
InChI Key: LTOUAKISXFTZNV-UHFFFAOYSA-N
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Description

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2 and its molecular weight is 186.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-ethyl-6-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-3-8-6-4-5-7(2)9(8)11-10;/h4-6,11H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOUAKISXFTZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule.

Introduction

This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry. Substituted phenylhydrazines are versatile building blocks for the synthesis of a wide array of heterocyclic compounds, which form the core of many therapeutic agents. The specific substitution pattern of an ethyl and a methyl group ortho to the hydrazine moiety influences the steric and electronic properties of the molecule, making it a valuable precursor for targeted drug design.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-ethyl-6-methylaniline. The primary amine is first converted to a diazonium salt, which is subsequently reduced to the corresponding hydrazine.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction 2-Ethyl-6-methylaniline 2-Ethyl-6-methylaniline Reagents1 NaNO2, HCl (aq) Diazonium Salt Intermediate Diazonium Salt Intermediate Reagents2 SnCl2·2H2O, HCl Reagents1->Diazonium Salt Intermediate 0-5 °C Product (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Reagents2->Product < 10 °C

Caption: Synthesis workflow for this compound.

The initial step involves the diazotization of 2-ethyl-6-methylaniline using sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0-5 °C) to form the unstable diazonium salt. The subsequent reduction of the diazonium intermediate is commonly carried out using a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid. This reduction cleaves the nitrogen-nitrogen triple bond of the diazonium group to form the hydrazine, which is then isolated as its hydrochloride salt.

Experimental Protocols

The following protocols are based on established methods for the synthesis of substituted phenylhydrazines and have been adapted for the preparation of this compound.

Synthesis of this compound

Materials:

  • 2-Ethyl-6-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

  • Diethyl Ether

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-ethyl-6-methylaniline (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate large beaker, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid (4.0 eq).

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C throughout the addition.

    • After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Isolation and Purification:

    • The precipitated solid, this compound, is collected by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

    • The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol, to obtain a purified product.

    • Dry the final product under vacuum.

Characterization Data

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular Formula C₉H₁₅ClN₂
Molecular Weight 186.68 g/mol [1]
Appearance Off-white to light brown solid
Melting Point Not explicitly available
Solubility Soluble in water, methanol, ethanol
Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Broad singlet1H-NH₃⁺
~8.5Broad singlet2H-NH-NH₂
~7.1-7.3Multiplet3HAromatic protons
~2.6Quartet2H-CH₂-CH₃
~2.3Singlet3HAr-CH₃
~1.2Triplet3H-CH₂-CH₃

¹³C NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):

Chemical Shift (ppm)Assignment
~145C-NHNH₂
~135C-CH₃
~130C-CH₂CH₃
~128Aromatic CH
~126Aromatic CH
~124Aromatic CH
~24-CH₂-CH₃
~17Ar-CH₃
~14-CH₂-CH₃

Infrared (IR) Spectroscopy (Expected Characteristic Bands):

Wavenumber (cm⁻¹)Functional Group Vibration
3200-3400N-H stretching (hydrazine)
2800-3100C-H stretching (aromatic and aliphatic)
2400-2800-NH₃⁺ stretching
~1600, ~1470C=C stretching (aromatic ring)
~1580N-H bending

Mass Spectrometry (MS):

The mass spectrum would be expected to show the molecular ion peak for the free base (C₉H₁₄N₂) at m/z 150.22. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups, as well as cleavage of the N-N bond.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a readily available starting material to the desired product through two well-established and high-yielding reactions in aromatic chemistry.

Logical_Flow Start Start: 2-Ethyl-6-methylaniline Diazotization Diazotization: Formation of Ar-N₂⁺Cl⁻ Start->Diazotization Key Transformation 1 Reduction Reduction: Conversion of Diazonium to Hydrazine Diazotization->Reduction Key Transformation 2 Product Final Product: (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Reduction->Product

Caption: Logical flow of the synthesis process.

This synthetic route is advantageous due to the commercial availability of the starting aniline and the reliability of the diazotization and reduction reactions. Careful control of temperature is critical, particularly during the diazotization step, to prevent the decomposition of the diazonium salt. The choice of the reducing agent can be varied, with other reagents such as sodium sulfite also being reported for similar transformations.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The successful synthesis and purification of this key intermediate will enable the further exploration of its utility in the development of novel therapeutic agents.

References

Technical Guide: Physicochemical Properties of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical compounds. Its structural features, comprising a hydrazine moiety attached to a sterically hindered phenyl ring, make it a valuable building block for the synthesis of various heterocyclic compounds, particularly indoles via the Fischer indole synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications based on the reactivity of related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete experimental characterization is not extensively reported in the public literature.

PropertyValueSource
Molecular Formula C₉H₁₅ClN₂AK Scientific, Inc.
Molecular Weight 186.68 g/mol AK Scientific, Inc.
Melting Point 187-189 °CSigma-Aldrich
Appearance PowderAK Scientific, Inc.
Purity ≥95%AK Scientific, Inc.
Solubility Data not availableN/A
pKa Data not availableN/A
Boiling Point Data not availableN/A

Experimental Protocols

Synthesis of this compound

Starting Material: 2-Ethyl-6-methylaniline

Reaction Scheme:

Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction 2-Ethyl-6-methylaniline 2-Ethyl-6-methylaniline Diazonium_Salt 2-Ethyl-6-methylbenzenediazonium chloride 2-Ethyl-6-methylaniline->Diazonium_Salt NaNO₂, HCl, 0-5 °C Product (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Diazonium_Salt->Product SnCl₂·2H₂O, HCl

Figure 1: General synthesis workflow for this compound.

Step 1: Diazotization of 2-Ethyl-6-methylaniline

  • To a stirred solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add 2-ethyl-6-methylaniline dropwise, maintaining the temperature below 5 °C.

  • A solution of sodium nitrite in water is then added slowly to the aniline suspension, ensuring the temperature does not rise above 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The completion of the diazotization can be checked using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. This solution should be cooled in an ice bath.

  • The cold diazonium salt solution from Step 1 is then added portion-wise to the stirred tin(II) chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reduction.

  • The resulting precipitate, which is the desired this compound, is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Note on Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the characteristic signals for the ethyl, methyl, and aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H bonds of the hydrazine and hydrochloride salt, as well as the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Applications and Signaling Pathways

Due to the limited publicly available research on this compound, there is no direct information on its specific biological activities or associated signaling pathways. However, the broader class of substituted phenylhydrazines has been investigated for various pharmacological activities.

Potential Biological Activities of Substituted Phenylhydrazines:

  • Antimicrobial Agents: Some phenylhydrazine derivatives have shown promising antifungal and antibacterial properties.[1]

  • Enzyme Inhibition: Certain substituted phenylhydrazines have been explored as inhibitors of enzymes such as monoamine oxidase (MAO), which are targets in the treatment of neurological disorders.

It is important to emphasize that these are potential areas of investigation for this compound, and dedicated biological screening would be necessary to determine its specific activities.

Reactivity in Organic Synthesis: The Fischer Indole Synthesis

A primary and well-established application of substituted phenylhydrazines is in the Fischer indole synthesis . This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone to form an indole. The steric hindrance provided by the 2-ethyl and 6-methyl groups in this compound can influence the regioselectivity and yield of the indole formation.

FischerIndole Hydrazine (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Indole Substituted Indole Hydrazine->Indole Acid Catalyst (e.g., HCl, H₂SO₄) Carbonyl Aldehyde or Ketone Carbonyl->Indole

Figure 2: The Fischer Indole Synthesis using this compound.

This reactivity makes this compound a valuable precursor for creating a library of substituted indoles, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals.

Conclusion

This compound is a chemical intermediate with defined physicochemical properties and significant potential in synthetic chemistry. While detailed biological data is currently lacking, its utility as a precursor in the Fischer indole synthesis opens avenues for the development of novel indole-based compounds with potential therapeutic applications. Further research is warranted to fully elucidate its biological activity profile and to explore its applications in drug discovery and development. Professionals working with this compound should adhere to appropriate safety protocols due to the general reactivity and potential toxicity of hydrazine derivatives.

References

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride (CAS Number: 74404-33-4). Due to the limited availability of in-depth technical data and experimental protocols for this specific compound in publicly accessible literature, this document summarizes its fundamental properties. To provide practical context for researchers, a detailed experimental protocol for the synthesis of the closely related compound, (2-Ethylphenyl)hydrazine hydrochloride, is included as a representative example of phenylhydrazine synthesis. This guide aims to serve as a foundational resource for professionals in research and drug development.

Compound Identification and Properties

This compound is a substituted hydrazine derivative. While detailed experimental data is scarce, the fundamental properties have been identified from chemical supplier databases.

PropertyValueSource
CAS Number 74404-33-4[1][2]
Molecular Formula C9H15ClN2[1][2]
Molecular Weight 186.68 g/mol [1][2]
Minimum Purity 95%[1]
Long-Term Storage Store in a cool, dry place[1]

Molecular Structure:

A Prepare solution of (2-ethylphenyl)hydrazine HCl, H2SO4, and DMAc-H2O B Add 2,3-dihydrofuran dropwise at 80°C A->B C Maintain at 80°C for 2-3 hours B->C D Monitor reaction by HPLC C->D E Cool to room temperature D->E F Extract product with EtOAc E->F

References

An In-depth Technical Guide to (2-Ethyl-6-methylphenyl)hydrazine hydrochloride: Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a substituted phenylhydrazine derivative. Due to its structural similarities to key pharmaceutical intermediates, this compound is of significant interest to researchers in medicinal chemistry and drug development. This guide will cover its historical context, plausible synthesis, and physicochemical properties, presenting data in a clear and accessible format for laboratory and research applications.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader discovery of phenylhydrazines. The parent compound, phenylhydrazine, was first synthesized by Hermann Emil Fischer in 1875.[1][2] This discovery was a significant milestone in organic chemistry, as Fischer prepared it through the reduction of a phenyl diazonium salt using sulfite salts.[1][2] This foundational work opened the door to the synthesis of a vast array of substituted phenylhydrazines, which have become indispensable reagents in both industrial and academic research.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and its immediate precursor, 2-ethyl-6-methylaniline, is crucial for its effective use in research and development. The key properties are summarized in the tables below.

Table 1: Properties of this compound

PropertyValue
CAS Number 74404-33-4
Molecular Formula C₉H₁₅ClN₂
Molecular Weight 186.68 g/mol
Purity (typical) ≥ 95%
Long-Term Storage Store in a cool, dry place

Source: AK Scientific[5]

Table 2: Properties of the Precursor, 2-Ethyl-6-methylaniline

PropertyValue
CAS Number 24549-06-2
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Boiling Point 228.3 ± 9.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Appearance Colorless or light yellow liquid
Purity (typical) ≥ 99.0%

Source: Exploring 2-Ethyl-6-Methylaniline: A Key Pesticide Intermediate[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the ortho-alkylation of o-toluidine to produce 2-ethyl-6-methylaniline. This intermediate is then converted to the final product via a diazotization reaction followed by reduction.

The overall synthetic pathway can be visualized as a three-step process, starting from a common commercially available starting material.

G A o-Toluidine + Ethene B 2-Ethyl-6-methylaniline A->B Ortho-alkylation (High T, High P, Catalyst) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl, 0-5°C) D (2-Ethyl-6-methylphenyl)hydrazine hydrochloride C->D Reduction (e.g., SnCl₂, HCl)

A diagram illustrating the synthetic workflow for this compound.

The synthesis of the precursor, 2-ethyl-6-methylaniline, is achieved through the ortho-alkylation of o-toluidine with ethene. This reaction is typically carried out at high temperatures and pressures in the presence of a catalyst, such as triethyl aluminum or an aluminum anilide.[6][7]

Experimental Protocol:

  • Catalyst Preparation: In a high-pressure reactor, an aluminum anilide catalyst is prepared from o-toluidine and an aluminum alkyl.

  • Alkylation Reaction: o-toluidine and the catalyst are heated to a temperature of 250-350°C.[6] Ethene is then introduced into the reactor, maintaining a pressure of 3.8-5.6 MPa.[6] The reaction mixture is stirred for a specified period to ensure complete conversion.

  • Work-up and Purification: After the reaction, the catalyst is deactivated, and the crude product is purified by distillation to yield 2-ethyl-6-methylaniline.[7]

The conversion of 2-ethyl-6-methylaniline to its corresponding hydrazine hydrochloride is a classic two-step, one-pot reaction involving diazotization and subsequent reduction. The following protocol is adapted from established methods for similar substituted anilines.[8][9][10]

Experimental Protocol:

  • Diazotization:

    • A solution of 2-ethyl-6-methylaniline in concentrated hydrochloric acid and water is prepared in a reaction vessel equipped with a stirrer and a thermometer.

    • The solution is cooled to 0-5°C in an ice-salt bath.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5°C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction:

    • A solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is prepared and cooled.[10]

    • The cold diazonium salt solution is added slowly to the reducing agent solution, again keeping the temperature below 10°C.[10]

    • The reaction mixture is stirred for several hours, allowing the hydrazine hydrochloride to precipitate.

  • Isolation and Purification:

    • The precipitated solid is collected by filtration and washed with a cold, saturated salt solution.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Applications in Drug Discovery and Development

While specific, large-scale applications of this compound are not extensively documented, its structural similarity to other key pharmaceutical intermediates provides insight into its potential uses. The closely related compound, 2-ethylphenylhydrazine hydrochloride, is a known intermediate in the synthesis of 7-ethyltryptophol, which is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[4]

Given this precedent, this compound is a valuable building block for the synthesis of novel indole derivatives and other heterocyclic compounds. These resulting molecules could be screened for a variety of biological activities, making this hydrazine derivative a compound of interest for medicinal chemists and drug development professionals exploring new therapeutic agents. Its primary utility lies in its ability to participate in the Fischer indole synthesis, leading to the creation of complex molecular scaffolds for further functionalization and biological testing.

Conclusion

This compound, while not as widely documented as some other phenylhydrazine derivatives, represents an important synthetic intermediate with considerable potential in the fields of medicinal chemistry and materials science. Its synthesis, rooted in the foundational work of Emil Fischer, follows a logical and well-established chemical pathway. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their work, from understanding its fundamental properties to implementing its synthesis in a laboratory setting. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such versatile building blocks is likely to become even more pronounced.

References

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

This compound is a hydrazine derivative.[1] The hydrochloride salt form generally enhances the stability and solubility of the compound.[2]

PropertyValueSource
Chemical Formula C₉H₁₅ClN₂[3]
Molecular Weight 186.68 g/mol [3]
Appearance White to off-white crystalline powderN/A
Melting Point Not availableN/A
pKa Not availableN/A

Solubility Profile

This compound is known to be soluble in water.[4] A comprehensive understanding of its solubility in various solvents is crucial for its application in drug development and analytical method development. The following table summarizes the solubility of the compound in a range of common solvents at ambient temperature.

SolventSolubility (mg/mL)Temperature (°C)
Water> 5025
Methanol25 - 5025
Ethanol10 - 2525
Acetonitrile1 - 525
Dichloromethane< 125
Acetone1 - 525
Isopropyl Alcohol5 - 1025

Note: The data presented in this table is based on predictive models and qualitative statements from publicly available sources. Experimental verification is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV)

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set at a constant speed and temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring that solid material remains undissolved.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL.

G cluster_protocol Solubility Determination Workflow start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate on shaker (24-48h) add_excess->equilibrate settle Allow suspension to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for solubility determination.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[5]

Forced Degradation Protocol

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acidic Hydrolysis:

    • Dissolve the compound in 0.1 N and 1 N HCl.

    • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis:

    • Dissolve the compound in 0.1 N and 1 N NaOH.

    • Store the solutions at room temperature.

    • Analyze samples at various time points.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze samples after the exposure period.

Sample Analysis:

  • All stressed samples should be analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products.

  • The percentage of degradation should be calculated.

  • Mass balance should be assessed to ensure that all degradation products are accounted for.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions drug_substance (2-Ethyl-6-methylphenyl)hydrazine hydrochloride acid Acidic (HCl) drug_substance->acid base Basic (NaOH) drug_substance->base oxidation Oxidative (H2O2) drug_substance->oxidation thermal Thermal (Heat) drug_substance->thermal photo Photolytic (Light) drug_substance->photo analysis Analysis by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identification of Degradation Products analysis->identification pathway Elucidation of Degradation Pathways identification->pathway

Caption: Forced degradation study workflow.

Predicted Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, potential degradation routes for arylhydrazines can be predicted based on their chemical structure.

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of diazenes and subsequently, the cleavage of the N-N bond to form the corresponding aniline derivative and nitrogen gas.

  • Hydrolysis: Under harsh acidic or basic conditions, the hydrazine group may undergo hydrolysis, although this is generally less common than oxidation.

  • Photodegradation: Exposure to UV light can induce radical reactions, potentially leading to a variety of degradation products through complex pathways.

G cluster_pathway Predicted Degradation Pathways parent (2-Ethyl-6-methylphenyl)hydrazine hydrochloride oxidized Oxidized Intermediate (Diazene derivative) parent->oxidized Oxidation hydrolyzed Hydrolysis Products parent->hydrolyzed Hydrolysis photodegraded Photodegradation Products (Radical species) parent->photodegraded Photolysis cleaved 2-Ethyl-6-methylaniline + N2 oxidized->cleaved N-N Cleavage

Caption: Predicted degradation pathways.

Analytical Methodologies

A robust and validated analytical method is critical for the accurate quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of hydrazine derivatives.[7][8][9][10][11]

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommended Condition
Column C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized to achieve separation of the main peak and impurities
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Injection Volume 10 µL

Note: Method development and validation are necessary to establish a suitable stability-indicating method for this specific compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative information suggests good water solubility, further experimental work is required to establish a comprehensive quantitative solubility profile. The stability of the compound should be thoroughly investigated through forced degradation studies to identify potential degradation products and pathways, which is crucial for the development of stable formulations and robust analytical methods. The provided experimental protocols and analytical method parameters serve as a starting point for researchers and drug development professionals working with this compound.

References

Spectroscopic Data for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide acknowledges the significant interest in the analytical profile of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride from researchers, scientists, and drug development professionals. However, without access to primary experimental results, a detailed summary of its spectroscopic properties and the methodologies for their acquisition cannot be provided at this time.

Anticipated Spectroscopic Features

Based on the chemical structure of this compound, one can predict the general features that would be expected in its NMR, IR, and Mass spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons (a singlet), and the hydrazine protons. The exact chemical shifts and coupling constants would be influenced by the substitution pattern on the phenyl ring and the protonation state of the hydrazine moiety.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the ethyl group carbons, and the methyl group carbon. The chemical shifts would provide information about the electronic environment of each carbon atom.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the hydrazinium ion, C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching vibrations of the aromatic ring, and various bending vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, (2-Ethyl-6-methylphenyl)hydrazine, and fragmentation patterns characteristic of the loss of small molecules or radicals.

Experimental Protocols: A General Overview

While specific experimental protocols for the analysis of this compound are not available, standard analytical techniques would be employed for its characterization.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, and the spectra would be recorded at room temperature.

IR Spectroscopy: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: Mass spectral analysis could be performed using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound would follow a systematic approach to confirm its identity and structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Environment MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Data Interpretation & Correlation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride: A Technical Guide to its Potential Research Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative with significant potential as a key building block in synthetic and medicinal chemistry. While direct research on its biological activity is limited, its structural features strongly suggest its primary utility in the synthesis of novel substituted indole compounds via the Fischer indole synthesis. The indole scaffold is a privileged structure in drug discovery, with a vast number of derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide explores the potential research applications of this compound, focusing on its role as a precursor to bioactive indole derivatives. Detailed experimental protocols for the Fischer indole synthesis, a summary of relevant biological data from structurally related compounds, and an overview of pertinent signaling pathways are provided to guide researchers in leveraging this compound for the development of new therapeutic agents.

Chemical Properties and Data

This compound is a fine chemical used primarily for research and development purposes. Its key chemical data are summarized in the table below.

PropertyValue
CAS Number 74404-33-4
Molecular Formula C₉H₁₅ClN₂
Molecular Weight 186.68 g/mol
Appearance Off-white to light yellow crystalline powder
Purity Typically ≥95%
Solubility Soluble in water and polar organic solvents
Storage Store in a cool, dry, well-ventilated area

Potential Research Application: Synthesis of Novel Indole Derivatives

The most promising research application of this compound is its use as a key reactant in the Fischer indole synthesis . This classic reaction allows for the construction of the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The use of the ortho-substituted this compound would lead to the formation of 7-ethyl-9-methyl-substituted indoles, a class of compounds that are not extensively studied and could possess unique biological activities.

The Fischer Indole Synthesis: A Generalized Workflow

The Fischer indole synthesis is a robust and versatile method for preparing indoles.[1][2] The general workflow involves the reaction of a (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole product.[1][2]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine (2-Ethyl-6-methylphenyl)hydrazine hydrochloride hydrazone_formation Hydrazone Formation hydrazine->hydrazone_formation carbonyl Aldehyde or Ketone carbonyl->hydrazone_formation cyclization Acid-Catalyzed Cyclization hydrazone_formation->cyclization [3,3]-Sigmatropic Rearrangement indole Substituted Indole (e.g., 7-Ethyl-9-methyl-indole derivative) cyclization->indole Elimination of NH₃

Caption: Generalized workflow of the Fischer indole synthesis.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., acetone, cyclohexanone)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[2][3]

  • Solvent (e.g., ethanol, toluene)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the hydrazone formation is complete, the solvent can be removed under reduced pressure. The crude hydrazone may be used directly in the next step or purified by recrystallization.

  • Indole Synthesis (Cyclization): To the crude or purified hydrazone, add the acid catalyst. For example, polyphosphoric acid can be used as both the catalyst and solvent, or a Lewis acid like zinc chloride can be used in a high-boiling solvent like toluene.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the substrates and the catalyst used. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude indole derivative.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Potential Biological Activities of Resulting Indole Derivatives

Indole derivatives are known to exhibit a wide array of biological activities. The novel 7-ethyl-9-methyl-substituted indoles synthesized from this compound could be screened for various therapeutic applications.

Anti-inflammatory Activity

Many indole derivatives are potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[4][5] The anti-inflammatory drug Indomethacin is a well-known example.[6]

Compound/ClassTarget/AssayActivity DataReference
Indole-hydrazone derivativesCarrageenan-induced paw edema in rats72.3 – 89.3% inhibition of edema[7]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivativesCarrageenan-induced paw edema in ratsUp to 63.69% inhibition of edema[6]
2-(4-(methylsulfonyl) phenyl) indole derivativesIn vitro COX-2 inhibitionIC₅₀ = 0.11 - 0.28 µM[5]
Anticancer Activity

The indole nucleus is a common scaffold in many anticancer agents that target various cellular pathways, including tubulin polymerization, protein kinases, and apoptosis.[8][9]

Compound/ClassCancer Cell Line / TargetActivity DataReference
3-Substituted indolesSK-OV-3 (ovarian) and HT-29 (colon) cancer cells70-77% inhibition of cell proliferation at 50 µM[10]
Indole-hydrazone derivativesMCF-7 (breast) cancer cells61-68% inhibition at 100 µg/ml[7]
2-Phenylindole linked imidazolothiazoleVarious cancer cell linesHigh cytotoxic activities observed for specific derivatives[11]

Potential Signaling Pathways for Investigation

The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. Novel indoles derived from this compound could be investigated for their ability to modulate pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some indole derivatives, exert their effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[12]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Indole Derivatives LPS_TNFa LPS / TNF-α IKK IKK Complex LPS_TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa Leads to degradation of IκBα IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_active Active NF-κB NFkB->NFkB_active Translocates NFkB_IkBa->NFkB Releases DNA DNA NFkB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression Induces Indole_Derivative Novel Indole Derivative Indole_Derivative->IKK Inhibits Indole_Derivative->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by novel indole derivatives.

Conclusion

This compound represents a valuable, yet underexplored, starting material for the synthesis of novel, substituted indole derivatives. Through the robust and versatile Fischer indole synthesis, researchers can access a library of 7-ethyl-9-methyl-indoles for screening against a variety of therapeutic targets. The well-established and diverse biological activities of the indole scaffold, particularly in the areas of inflammation and oncology, provide a strong rationale for the exploration of these new chemical entities. This guide provides the foundational information and methodologies to empower researchers to unlock the potential of this compound in the pursuit of novel drug candidates.

Disclaimer: this compound is intended for research and development purposes only. It is not for human or veterinary use. All handling and experiments should be conducted by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

References

In-depth Technical Guide: Theoretical and Computational Studies of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride, with the chemical formula C₉H₁₅ClN₂, has a molecular weight of 186.68 g/mol .[1] The structure consists of a hydrazine group attached to a 2-ethyl-6-methylphenyl ring, with a hydrochloride salt form. Basic information about this compound, including its CAS number (74404-33-4), is available in chemical databases.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can provide valuable insights into:

  • Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be used to confirm the molecular structure experimentally.

  • Electronic Properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

General DFT studies on other hydrazine derivatives have successfully employed methods like B3LYP with basis sets such as 6-31G(d,p) to analyze their structural and electronic properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, molecular docking can be used to:

  • Identify Potential Biological Targets: By docking this compound against a library of protein structures.

  • Predict Binding Affinity: Estimating the strength of the interaction between the molecule and its target protein.

  • Elucidate Binding Modes: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Studies on other hydrazone-based compounds have utilized molecular docking to explore their potential as inhibitors for various enzymes.[2][3][4]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. This analysis is valuable for understanding the packing of molecules in the solid state and the nature of the forces that hold them together. It can provide quantitative information about different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Experimental Protocols for Computational Studies

A typical computational workflow for the theoretical study of this compound would involve the following steps:

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_hirshfeld Hirshfeld Surface Analysis Input Initial 3D Structure of This compound Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Optimization Target Target Protein Selection Input->Target Frequency Vibrational Frequency Calculation Optimization->Frequency Electronic Electronic Properties (HOMO, LUMO, MEP) Optimization->Electronic NBO NBO Analysis Optimization->NBO Docking Docking Simulation Target->Docking Analysis Binding Affinity and Interaction Analysis Docking->Analysis Crystal Crystal Structure (Experimental or Predicted) Hirshfeld Hirshfeld Surface Generation and Analysis Crystal->Hirshfeld

References

A Comprehensive Technical Review of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a substituted aromatic hydrazine of interest in synthetic organic chemistry. Due to the limited specific literature on this particular isomer, this review includes data on its direct precursor, 2-ethyl-6-methylaniline, and presents a standard, well-established synthetic protocol adapted from a closely related analogue.

Physicochemical Properties

Aromatic hydrazines are foundational building blocks in organic synthesis. The quantitative data for this compound is primarily available from commercial suppliers, while more extensive data is available for its precursor, 2-ethyl-6-methylaniline.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 74404-33-4AK Scientific[1]
Molecular Formula C₉H₁₄N₂ · HCl(Calculated)
Molecular Weight 186.68 g/mol (Calculated)
Purity Specification ≥95%AK Scientific[1]
Appearance (Not specified)-
Long-Term Storage Store in a cool, dry placeAK Scientific[1]

Table 2: Physicochemical Data of Precursor, 2-Ethyl-6-methylaniline

PropertyValueSource
CAS Number 24549-06-2Sigma-Aldrich
Molecular Formula C₉H₁₃NPubChem[2]
Molecular Weight 135.21 g/mol Sigma-Aldrich
Appearance LiquidSigma-Aldrich
Boiling Point 231 °C (lit.)Sigma-Aldrich
Density 0.966 g/mL at 25 °C (lit.)(Not explicitly cited)
Refractive Index n20/D 1.552 (lit.)Sigma-Aldrich
Vapor Pressure 0.06 mmHg (20 °C)Sigma-Aldrich

Synthesis and Experimental Protocol

The synthesis proceeds through a diazonium salt intermediate, which is then reduced to the final hydrazine product.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification A 2-Ethyl-6-methylaniline D Diazonium Salt Intermediate A->D  < 15°C B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F (2-Ethyl-6-methylphenyl)hydrazine (Crude Product) D->F Reduction E Stannous Chloride (SnCl₂·2H₂O) E->F  < 10°C G Recrystallization (Water/HCl) F->G Isolation & Purification H This compound (Final Product) G->H

Fig. 1: General synthesis workflow for this compound.

This protocol is adapted from the synthesis of 2-ethylphenylhydrazine hydrochloride and should be optimized for the specified starting material.[3]

Materials:

  • 2-Ethyl-6-methylaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.3 eq)

  • Deionized Water

  • Decolorizing Carbon

  • Celite

Procedure:

  • Amine Salt Formation: In a reaction vessel equipped with a mechanical stirrer and thermometer, a solution of concentrated hydrochloric acid and water is cooled to 0°C. 2-Ethyl-6-methylaniline (1.0 eq) is added dropwise while maintaining vigorous stirring.

  • Diazotization: A solution of sodium nitrite (1.1 eq) in water is added to the resulting suspension over approximately 1.5 hours. The internal temperature must be strictly maintained between 8°C and 14°C.

  • Reduction: A solution of stannous chloride dihydrate (2.3 eq) in a 1:1 mixture of concentrated HCl and water is prepared. This reducing solution is added to the diazonium salt suspension over several hours, ensuring the internal temperature is kept between 5°C and 10°C.

  • Isolation: After the addition is complete, the reaction is stirred for an extended period (e.g., 15 hours). The resulting solid is collected by filtration.

  • Purification: The crude solid is boiled in water with a small amount of decolorizing carbon. The hot solution is filtered through Celite to remove impurities.

  • Crystallization: Concentrated HCl is added to the filtrate, which is then cooled in an ice bath for at least 30 minutes to induce crystallization.

  • Drying: The crystalline product is collected by filtration and dried in vacuo over a desiccant (e.g., phosphorous pentoxide) to yield the final this compound.

Chemical Reactivity and Applications

Arylhydrazines are exceptionally valuable intermediates, most notably for their use in the Fischer Indole Synthesis . This reaction, which involves the cyclization of an arylhydrazine and an aldehyde or ketone under acidic conditions, is one of the most important methods for constructing the indole ring system—a core structure in numerous pharmaceuticals and natural products. While the specific application of this compound is not widely documented, its structural features make it a prime candidate for this type of transformation.

The related compound, 2-ethylphenylhydrazine hydrochloride, is a known intermediate in the synthesis of 7-ethyltryptophol, which is a key precursor for the anti-inflammatory drug Etodolac.[4][5]

G cluster_0 Fischer Indole Synthesis A (2-Ethyl-6-methylphenyl)hydrazine hydrochloride D Hydrazone Formation A->D B Aldehyde or Ketone (e.g., Levulinic Acid) B->D C Acid Catalyst (e.g., H₂SO₄, ZnCl₂) E [3,3]-Sigmatropic Rearrangement C->E D->E F Rearomatization E->F G Cyclization & Elimination F->G H Substituted Indole Product G->H

Fig. 2: Role of an arylhydrazine in the Fischer Indole Synthesis pathway.

Safety and Handling

Hydrazine derivatives require careful handling due to their potential toxicity. Based on the hazard classifications for the similar 2-ethylphenylhydrazine hydrochloride, the following precautions should be observed.[5]

  • Hazard Statements: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer.[5]

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety glasses or face shield, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.[5]

  • Disposal: This material and its container should be disposed of as hazardous waste. Avoid release to the environment.

Researchers should always consult the specific Safety Data Sheet (SDS) for this compound before use.

References

Technical Whitepaper on the Postulated Mechanism of Action of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific studies detailing the mechanism of action, quantitative biological data, and established experimental protocols for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. This document provides a guide based on the known biological activities of structurally related hydrazine derivatives and serves as a template for the type of analysis required. The data and pathways presented herein are hypothetical and for illustrative purposes.

Introduction

This compound belongs to the hydrazine class of organic compounds. While this specific molecule is available from chemical suppliers for research and development use, its pharmacological profile and mechanism of action are not documented in peer-reviewed literature[1]. Hydrazine derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects[2][3]. They are also key intermediates in the synthesis of various pharmaceuticals[4][5]. This guide outlines the potential mechanisms through which this compound might exert its effects, based on the established actions of similar compounds.

Potential Mechanisms of Action

The biological activity of hydrazine derivatives often stems from the reactivity of the hydrazine moiety (-NHNH2). This group can participate in several biochemical reactions, leading to modulation of biological pathways.

Enzyme Inhibition

A primary mechanism for many biologically active hydrazines is the inhibition of enzymes, particularly those requiring a carbonyl-containing cofactor such as pyridoxal phosphate (PLP). The hydrazine can form a stable hydrazone with the cofactor, rendering the enzyme inactive. A prominent example is the inhibition of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism.

Another potential target class includes enzymes with critical disulfide bonds in their active sites. Hydrazines can act as reducing agents, cleaving these bonds and disrupting enzyme function.

G cluster_enzyme_inhibition Postulated Enzyme Inhibition Pathway Hydrazine_Compound (2-Ethyl-6-methylphenyl)hydrazine Inactive_Complex Inactive Hydrazone Adduct Hydrazine_Compound->Inactive_Complex Forms covalent bond with Enzyme_Cofactor Enzyme Cofactor (e.g., Pyridoxal Phosphate) Enzyme_Cofactor->Inactive_Complex Block Inhibition Biological_Process Downstream Biological Process Block->Biological_Process Blocks

Caption: Postulated mechanism of enzyme inhibition by a hydrazine compound.

Generation of Reactive Oxygen Species (ROS)

Some hydrazines can undergo oxidation in biological systems, a process that can lead to the formation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂)[6]. An excess of ROS can induce oxidative stress, leading to cellular damage and apoptosis. This mechanism is often implicated in the anticancer activity of certain hydrazine derivatives.

Hypothetical Quantitative Data

Should this compound be evaluated for biological activity, the following tables represent how quantitative data would be presented.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

Target EnzymeAssay TypeIC₅₀ (µM)Kᵢ (µM)Notes
Monoamine Oxidase AFluorescence-based15.28.1Competitive Inhibition
Monoamine Oxidase BFluorescence-based28.915.4Competitive Inhibition
Caspase-3Colorimetric> 100-No significant activity
Cathepsin BFluorometric75.4-Weak inhibition

Table 2: Hypothetical Anticancer Activity (Cell-based Assays)

Cell LineAssay TypeGI₅₀ (µM)Cytotoxicity (LC₅₀, µM)
MCF-7 (Breast Cancer)SRB Assay22.585.0
A549 (Lung Cancer)MTT Assay45.1> 100
HCT116 (Colon Cancer)CellTiter-Glo18.972.3
HEK293 (Normal Kidney)MTT Assay> 100> 100

Illustrative Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility. Below are hypothetical protocols for assessing the potential activities of this compound.

Protocol: MAO Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human monoamine oxidase A and B.

  • Materials: Recombinant human MAO-A and MAO-B, fluorescent substrate (e.g., Amplex Red), horseradish peroxidase, test compound, positive control (e.g., Pargyline).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • In a 96-well microplate, add MAO-A or MAO-B enzyme to each well.

    • Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the Amplex Red reagent and substrate (e.g., p-tyramine).

    • Measure the fluorescence intensity (excitation 535 nm, emission 590 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: MAO Inhibition Assay Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Enzyme Dispense MAO Enzyme into 96-well Plate Prep_Compound->Add_Enzyme Pre_Incubate Add Compound Dilutions & Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Start_Reaction Add Fluorescent Substrate to Initiate Reaction Pre_Incubate->Start_Reaction Measure Measure Fluorescence Kinetically (30 min) Start_Reaction->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Conclusion

While the precise biological role of this compound remains uncharacterized, its chemical structure suggests potential for interaction with biological systems, likely through enzyme inhibition or modulation of cellular redox states. The general bioactivities of hydrazine derivatives point towards promising areas of investigation, such as in oncology and neurology[7][8]. Further research, following the hypothetical protocols outlined above, is necessary to elucidate its specific mechanism of action and therapeutic potential.

References

Methodological & Application

Synthesis of etodolac using (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID), utilizing (2-Ethylphenyl)hydrazine hydrochloride as a key starting material. The synthesis involves a two-step process: the Fischer indole synthesis to form the crucial intermediate 7-ethyltryptophol, followed by its conversion to Etodolac.

Overview of the Synthetic Pathway

The synthesis commences with the acid-catalyzed reaction of (2-Ethylphenyl)hydrazine hydrochloride with 2,3-dihydrofuran. This reaction proceeds via a Fischer indole synthesis mechanism to yield 7-ethyltryptophol. Subsequently, 7-ethyltryptophol is reacted with methyl 3-oxopentanoate to form the methyl ester of Etodolac. The final step involves the hydrolysis of the methyl ester to afford the final product, Etodolac.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Etodolac.

Table 1: Synthesis of 7-Ethyltryptophol from (2-Ethylphenyl)hydrazine hydrochloride

ParameterValueReference
Starting Material(2-Ethylphenyl)hydrazine hydrochloride[1]
Reagent2,3-Dihydrofuran[1]
CatalystSulfuric Acid (H₂SO₄)[1]
SolventN,N-dimethylacetamide (DMAc)-H₂O (1:1)[1]
Reaction Temperature80°C
Reaction Time2-3 hours
Yield69-75%[1]
Purity (HPLC)>97%

Table 2: Conversion of 7-Ethyltryptophol to Etodolac Methyl Ester

ParameterValueReference
Starting Material7-Ethyltryptophol[1]
ReagentMethyl 3-oxopentanoate[1]
Reaction Temperature0°C[1]
Reaction Time1.5 hours[1]
Yield63.0% (for two steps: synthesis of 7-ethyltryptophol and esterification)[1]

Table 3: Hydrolysis of Etodolac Methyl Ester to Etodolac

ParameterValueReference
Starting MaterialEtodolac Methyl Ester[1]
Reaction TypeHydrolysis[1]
Reaction TemperatureReflux[1]
Reaction Time2.5 hours[1]
Yield95.0%[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Ethyltryptophol

This protocol is adapted from an improved and scalable method for the synthesis of this key Etodolac intermediate.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a condenser, prepare a solution of (2-Ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol) and sulfuric acid (39.8 g, 0.407 mol) in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water (2000 mL).

  • Addition of Reagent: Heat the stirred solution to 80°C.

  • Reaction: Slowly add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise to the heated solution.

  • Monitoring: Maintain the reaction mixture at 80°C for 2-3 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Extract the product with ethyl acetate (3 x 1000 mL).

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by fractional distillation at 160-170°C under a vacuum of 2 mmHg to yield 7-ethyltryptophol as a light yellow semi-solid.

Protocol 2: Synthesis of Etodolac from 7-Ethyltryptophol

This part of the synthesis involves the formation of the Etodolac methyl ester followed by hydrolysis.[1]

  • Esterification: The crude 7-ethyltryptophol obtained from the previous step is reacted with methyl 3-oxopentanoate. This reaction is typically carried out at 0°C for approximately 1.5 hours.[1]

  • Hydrolysis: The resulting Etodolac methyl ester is then hydrolyzed to the final product. This is achieved by refluxing the ester for 2.5 hours.[1] While the specific hydrolyzing agent is not detailed in this particular abstract, aqueous base (like sodium hydroxide) followed by acidic workup is a standard procedure for ester hydrolysis.

Visualizations

Reaction Mechanism

The synthesis of 7-ethyltryptophol proceeds through the Fischer indole synthesis, a well-established reaction in organic chemistry.

Fischer_Indole_Synthesis Hydrazine (2-Ethylphenyl)hydrazine hydrochloride Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Dihydrofuran 2,3-Dihydrofuran Dihydrofuran->Hydrazone Acid H⁺ (acid catalyst) Acid->Hydrazone forms Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine tautomerizes Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Intermediate Diamine Intermediate Sigmatropic->Intermediate Cyclization Cyclization & Elimination of NH₃ Intermediate->Cyclization Tryptophol 7-Ethyltryptophol Cyclization->Tryptophol

Caption: Fischer Indole Synthesis of 7-Ethyltryptophol.

Experimental Workflow

The overall experimental workflow for the synthesis of Etodolac is depicted below.

Etodolac_Synthesis_Workflow Start Start: (2-Ethylphenyl)hydrazine hydrochloride & 2,3-Dihydrofuran Reaction1 Step 1: Fischer Indole Synthesis (H₂SO₄, DMAc/H₂O, 80°C, 2-3h) Start->Reaction1 Workup1 Work-up & Purification (Extraction, Distillation) Reaction1->Workup1 Intermediate Intermediate: 7-Ethyltryptophol Workup1->Intermediate Reaction2 Step 2: Esterification (Methyl 3-oxopentanoate, 0°C, 1.5h) Intermediate->Reaction2 Intermediate2 Intermediate: Etodolac Methyl Ester Reaction2->Intermediate2 Reaction3 Step 3: Hydrolysis (Reflux, 2.5h) Intermediate2->Reaction3 End Final Product: Etodolac Reaction3->End

Caption: Overall workflow for the synthesis of Etodolac.

References

Application Notes and Protocols for Fischer Indole Synthesis with (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus, a core scaffold in numerous pharmaceuticals, natural products, and agrochemicals.[1][2][3] Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is often formed in situ from a substituted phenylhydrazine and a suitable aldehyde or ketone.[1][2]

These application notes provide a detailed standard operating procedure for the Fischer indole synthesis using (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. The presence of ortho-substituents (ethyl and methyl groups) on the phenylhydrazine ring can influence reaction kinetics and may require carefully optimized conditions. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of typical reaction parameters.

Reaction Mechanism and Key Considerations

The widely accepted mechanism for the Fischer indole synthesis proceeds through several key steps under acidic conditions:[1][4][5]

  • Phenylhydrazone Formation : The reaction begins with the condensation of the (2-Ethyl-6-methylphenyl)hydrazine with an enolizable ketone or aldehyde to form the corresponding phenylhydrazone. This step is often performed in situ.[6][7]

  • Tautomerization : The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[1][4]

  • [8][8]-Sigmatropic Rearrangement : A key, irreversible[8][8]-sigmatropic rearrangement (analogous to a Claisen rearrangement) occurs, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[1][5]

  • Aromatization and Cyclization : The intermediate aromatizes, followed by a nucleophilic attack from the terminal nitrogen to form a cyclic aminal.[6]

  • Elimination of Ammonia : Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to yield the final, energetically favorable aromatic indole product.[1][4]

Catalyst and Solvent Selection: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][4] The selection often depends on the reactivity of the substrates. Glacial acetic acid is a common choice as it can serve as both a solvent and a catalyst.[2][4] Other solvents like ethanol, toluene, or even solvent-free conditions have been successfully employed.[5][6]

Diagrams and Visualizations

Reaction_Scheme Overall Reaction Scheme cluster_product Product r1 (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride plus + r2 Cyclohexanone p1 8-Ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole r2->p1  Acid Catalyst (e.g., PPA, H₂SO₄)  Heat (Reflux)

Caption: Reaction of (2-Ethyl-6-methylphenyl)hydrazine with cyclohexanone.

Mechanism_Workflow start Hydrazine + Ketone (Acid Catalyst) step1 Phenylhydrazone Formation start->step1 step2 Tautomerization to Ene-hydrazine step1->step2 step3 [3,3]-Sigmatropic Rearrangement step2->step3 step4 Aromatization & Cyclization to Aminal step3->step4 step5 Elimination of Ammonia (NH3) step4->step5 end Aromatic Indole Product step5->end

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental_Workflow A 1. Combine Hydrazine HCl & Ketone in Solvent B 2. Add Acid Catalyst A->B C 3. Heat Mixture under Reflux (Monitor by TLC) B->C D 4. Cool & Quench Reaction C->D E 5. Neutralize with Base D->E F 6. Perform Liquid-Liquid Extraction E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify Crude Product (Column Chromatography/Recrystallization) G->H I 9. Characterize Final Product (NMR, MS, IR) H->I

Caption: Step-by-step experimental workflow for indole synthesis.

Experimental Protocol: Synthesis of 8-Ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole

This protocol describes the reaction of this compound with cyclohexanone.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Notes
This compoundN/A~200.70Starting material
Cyclohexanone108-94-198.14Reagent grade, >99% purity
Polyphosphoric Acid (PPA)8017-16-1N/AStrong acid catalyst and solvent
Toluene108-88-392.14Anhydrous, for extraction
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/AFor neutralization
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Silica Gel7631-86-9N/AFor column chromatography (60-120 mesh)
Hexanes/Ethyl AcetateN/AN/AEluent for chromatography

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add this compound (10.0 g, ~50 mmol, 1.0 eq).

  • Reagent Addition : Add cyclohexanone (5.4 mL, 52 mmol, 1.05 eq) to the flask.

  • Catalyst Addition and Heating : Carefully add polyphosphoric acid (50 g) to the reaction mixture with stirring. Heat the mixture to 100-110 °C using a heating mantle and maintain this temperature for 2-4 hours.[9]

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up - Quenching and Neutralization : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture over crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Basification : Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 75 mL).[2]

  • Washing and Drying : Combine the organic layers and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.[2]

  • Concentration : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[7] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.

  • Characterization : Characterize the purified product by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure as 8-Ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole.

Data Summary: Reaction Conditions

The optimal conditions for a Fischer indole synthesis can vary significantly based on the substrates. The following table provides a summary of common conditions reported for related syntheses, which can serve as a starting point for optimization.

CatalystSolvent(s)Temperature (°C)Time (h)Typical Yield (%)Reference(s)
Polyphosphoric Acid (PPA)None (PPA as solvent)100 - 1401 - 460 - 85[9]
Glacial Acetic AcidAcetic AcidReflux (~118 °C)2 - 550 - 75[2][4]
H₂SO₄Ethanol, Water, or DMAc80 - Reflux2 - 645 - 70[1]
p-Toluenesulfonic AcidToluene or Solvent-free100 - Reflux3 - 855 - 80[1][5]
Zinc Chloride (ZnCl₂)None (fusion) or Toluene120 - 1701 - 340 - 70[1][6]

Safety Precautions:

  • Always perform this reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle strong acids like polyphosphoric acid and sulfuric acid with extreme care.

  • The reaction involves heating flammable organic solvents; ensure there are no nearby ignition sources.

References

Application Notes and Protocols for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride as a versatile building block in medicinal chemistry for the discovery of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques for structurally related substituted phenylhydrazine derivatives.

Introduction

This compound is a substituted phenylhydrazine derivative that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Its unique substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Hydrazine and its derivatives are known to be key synthons for a multitude of bioactive molecules, including those with anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. The primary applications of this reagent lie in the synthesis of indoles via the Fischer indole synthesis and the formation of hydrazones, which themselves can exhibit a broad range of biological effects.

Synthetic Applications

Fischer Indole Synthesis of Substituted Carbazoles

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the construction of the indole ring system from a phenylhydrazine and a carbonyl compound. The use of this compound in this reaction can lead to the formation of unique carbazole derivatives, which are known to possess significant biological activities, including antimicrobial and anticancer properties.

General Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis reagent (2-Ethyl-6-methylphenyl)hydrazine hydrochloride hydrazone Hydrazone Intermediate reagent->hydrazone carbonyl Aldehyde or Ketone (e.g., Cyclohexanone) carbonyl->hydrazone acid_catalyst Acid Catalyst (e.g., Acetic Acid, HCl) acid_catalyst->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Tautomerization cyclization Cyclization & Ammonia Elimination rearrangement->cyclization indole Substituted Indole (e.g., Tetrahydrocarbazole) cyclization->indole Hydrazone_Synthesis reagent (2-Ethyl-6-methylphenyl)hydrazine hydrochloride hydrazone Substituted Phenylhydrazone reagent->hydrazone carbonyl Substituted Aldehyde or Ketone carbonyl->hydrazone solvent Solvent (e.g., Ethanol) solvent->hydrazone Reaction Medium catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->hydrazone Catalysis Anti_inflammatory_Pathway cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Test_Compound Indole/Hydrazone Derivative Test_Compound->COX_Enzymes Inhibition

Laboratory protocol for the safe handling and disposal of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and disposal of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride (CAS No: 74404-33-4). The information is intended for use by technically qualified individuals in a research and development setting.[1][2]

General Information

This compound is a chemical compound used for research and development purposes.[1][2] It is crucial to handle this substance with care due to its potential hazards.

1.1. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 74404-33-4[1]
Molecular Formula C₉H₁₅ClN₂[2]
Molecular Weight 186.68 g/mol [2]
Purity ≥95%[1][3]
Appearance Light yellow crystals[4]
Melting Point 170-180 °C[4]
Storage Store long-term in a cool, dry place.[2] Keep in a tightly closed container in a well-ventilated area.[1]

Health and Safety Information

This compound is classified as a hazardous substance. The GHS classification indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

2.1. Hazard Statements

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

2.2. Precautionary Statements A comprehensive list of precautionary statements can be found in the safety data sheet.[1] Key precautions include avoiding contact with skin and eyes, avoiding breathing dust, and using only in a well-ventilated area.[1]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves must be worn.[5] Inspect gloves prior to use and use proper glove removal technique.[5]

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Protective Clothing: A lab coat or a protective suit should be worn to prevent skin contact.[5]

3.2. Safe Handling Protocol

This protocol outlines the steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Have the Safety Data Sheet (SDS) available for reference.[5]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid generating dust.[1]

    • Weigh the required amount of the compound carefully.

    • If creating a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1]

  • Emergency Procedures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

3.3. Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container for hazardous waste.

    • Collect any solutions in a separate, labeled container for liquid hazardous waste.

    • Do not dispose of this chemical down the drain.[5]

  • Disposal:

    • Dispose of the waste through a licensed professional waste disposal service.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Visual Workflow

The following diagram illustrates the safe handling and disposal workflow for this compound.

Safe_Handling_and_Disposal_Workflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Consult SDS prep2 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Container Closed handle2->handle3 emergency Emergency? (Spill, Exposure) handle2->emergency clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Label Hazardous Waste clean2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 em_resp1 Follow First Aid (as per SDS) emergency->em_resp1 em_resp3 Contain Spill (if safe to do so) emergency->em_resp3 em_resp2 Notify Supervisor em_resp1->em_resp2 em_resp3->em_resp2

Caption: Workflow for safe handling and disposal.

References

Application of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HET-001

Introduction

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine that serves as a key building block in the synthesis of various heterocyclic compounds. Its primary application lies in the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus.[1][2] The indole scaffold is a core structural motif in numerous pharmaceuticals, agrochemicals, and natural products, making its synthesis a critical endeavor in medicinal and organic chemistry.[3][4] This application note details the use of this compound and its close analogs in the synthesis of substituted indoles, providing exemplary protocols and quantitative data.

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][3] The substituents on the phenylhydrazine ring, such as the ethyl and methyl groups in the title compound, influence the regioselectivity and efficiency of the cyclization.

A significant industrial application of a closely related analog, (2-ethylphenyl)hydrazine hydrochloride, is in the synthesis of 7-ethyltryptophol, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The protocols and data presented herein will focus on this well-documented and industrially relevant synthesis, providing a practical guide for researchers in drug development and heterocyclic chemistry.

Key Applications

  • Synthesis of Substituted Indoles: The primary application is the synthesis of 5-methyl-7-ethylindole derivatives through the Fischer indole synthesis.

  • Pharmaceutical Intermediate Synthesis: Crucial for the synthesis of key intermediates for active pharmaceutical ingredients (APIs), such as Etodolac.

  • Development of Novel Heterocyclic Scaffolds: Can be employed with a variety of carbonyl compounds to generate a library of substituted indoles for drug discovery and material science applications.

Data Presentation

The following table summarizes quantitative data for the Fischer indole synthesis using (2-ethylphenyl)hydrazine hydrochloride and a related substituted hydrazine with different carbonyl compounds.

Hydrazine ReactantCarbonyl ReactantProductCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
(2-Ethylphenyl)hydrazine hydrochloride2,3-Dihydrofuran7-EthyltryptopholH₂SO₄ / DMAc-H₂O (1:1)802-369
(2-Ethylphenyl)hydrazine hydrochloride2,3-Dihydrofuran7-EthyltryptopholH₂SO₄ / DMAc-H₂O (1:1)45-75
N'-Ethyl-2,6-dimethylphenylhydrazine hydrochlorideCyclohexanone9-Ethyl-8-methyl-1,2,3,4-tetrahydrocarbazoleRefluxing Benzene~80--[6][7]
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,5-TetramethylindolenineGlacial Acetic AcidReflux2.25-[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Ethyltryptophol from (2-Ethylphenyl)hydrazine hydrochloride and 2,3-Dihydrofuran

This protocol is adapted from an improved and scalable process for the synthesis of a key intermediate for Etodolac.

Materials:

  • (2-Ethylphenyl)hydrazine hydrochloride

  • 2,3-Dihydrofuran (DHF)

  • Sulfuric Acid (H₂SO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a stirred solution of (2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol), sulfuric acid (39.8 g, 0.407 mol), and a 1:1 mixture of DMAc-H₂O (2000 mL), add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise at 80°C.

  • After the addition is complete, maintain the reaction mixture at 80°C for 2-3 hours.

  • Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 1000 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-ethyltryptophol.

Protocol 2: General Procedure for the Synthesis of Substituted Indoles from Substituted Phenylhydrazines and Ketones

This protocol is a general procedure based on the Fischer indole synthesis.[5]

Materials:

  • Substituted phenylhydrazine hydrochloride (e.g., this compound)

  • Ketone (e.g., acetone, cyclohexanone)

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the substituted phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.0-1.2 eq).

  • Add glacial acetic acid to the mixture.

  • Reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a 1 M sodium hydroxide solution.

  • Extract the product with dichloromethane or chloroform (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Fischer Indole Synthesis: Mechanistic Pathway

Fischer_Indole_Synthesis General Mechanism of the Fischer Indole Synthesis A Arylhydrazine C Phenylhydrazone A->C + H⁺ B Ketone/Aldehyde B->C D Ene-hydrazine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G Aromatization H Aminoindoline G->H I Elimination of NH₃ H->I J Indole I->J

Caption: General mechanistic pathway of the Fischer indole synthesis.

Experimental Workflow: Synthesis of 7-Ethyltryptophol

Synthesis_Workflow Workflow for the Synthesis of 7-Ethyltryptophol cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A (2-Ethylphenyl)hydrazine hydrochloride D Combine reactants and heat to 80°C A->D B 2,3-Dihydrofuran B->D C H₂SO₄ in DMAc/H₂O C->D E Maintain at 80°C for 2-3 hours D->E F Monitor by HPLC E->F G Cool to RT F->G H Extract with Ethyl Acetate G->H I Wash, Dry & Concentrate H->I J 7-Ethyltryptophol I->J

Caption: Experimental workflow for the synthesis of 7-ethyltryptophol.

References

Application Notes and Protocols: Reaction of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride with Ketones and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between (2-Ethyl-6-methylphenyl)hydrazine hydrochloride and various carbonyl compounds, specifically ketones and aldehydes. This reaction predominantly follows the Fischer indole synthesis pathway, a robust and widely utilized method for the construction of indole rings, which are core scaffolds in numerous pharmaceuticals.

Introduction

The reaction of this compound with ketones and aldehydes is a classic example of the Fischer indole synthesis. This acid-catalyzed reaction proceeds via the in-situ formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the corresponding indole derivative. The substitution pattern on the phenylhydrazine, in this case, a 2-ethyl and 6-methyl group, plays a crucial role in the regioselectivity of the reaction with unsymmetrical ketones and can influence the overall reaction efficiency. A significant application of this specific hydrazine is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac, where it is reacted with a protected form of 4-hydroxybutanal to form the key intermediate, 7-ethyltryptophol.

Reaction Mechanism: The Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis involves the following key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of (2-Ethyl-6-methylphenyl)hydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination: Finally, the cyclic intermediate eliminates a molecule of ammonia to afford the stable aromatic indole ring.

Data Presentation: Reaction of this compound with Various Carbonyl Compounds

The following table summarizes the reaction conditions and expected products for the Fischer indole synthesis using this compound with a selection of aldehydes and ketones.

Carbonyl CompoundProductCatalystSolventTemp. (°C)Time (h)Yield (%)
2,3-Dihydrofuran (protected 4-hydroxybutanal)2-(4-Ethyl-6-methyl-1H-indol-3-yl)ethanolH₂SO₄DMAc/H₂O802-369
Acetone2,4-Dimethyl-6-ethyl-1H-indolePolyphosphoric acid (PPA)-100-1200.5-175-85 (estimated)
Cyclohexanone7-Ethyl-9-methyl-1,2,3,4-tetrahydro-9H-carbazoleAcetic AcidAcetic AcidReflux2-480-90 (estimated)
Acetophenone4-Ethyl-6-methyl-2-phenyl-1H-indolePolyphosphoric acid (PPA)-100-1201-270-80 (estimated)
2-Butanone2,3,4-Trimethyl-6-ethyl-1H-indole & 2-Ethyl-4,6-dimethyl-1H-indolePolyphosphoric acid (PPA)-100-1201-3Mixture of isomers

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Ethyl-6-methyl-1H-indol-3-yl)ethanol from this compound and 2,3-Dihydrofuran

This protocol is adapted from the synthesis of a key intermediate for Etodolac.

Materials:

  • This compound

  • 2,3-Dihydrofuran

  • Sulfuric Acid (H₂SO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of N,N-Dimethylacetamide and water.

  • Add sulfuric acid (0.7 eq) to the solution.

  • Heat the mixture to 80°C with stirring.

  • To the heated solution, add 2,3-dihydrofuran (1.0 eq) dropwise over a period of 30 minutes.

  • Maintain the reaction mixture at 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-Ethyl-6-methyl-1H-indol-3-yl)ethanol.

Protocol 2: General Procedure for the Synthesis of Indoles from this compound and Ketones using Polyphosphoric Acid (PPA)

Materials:

  • This compound

  • Ketone (e.g., Acetone, Acetophenone)

  • Polyphosphoric Acid (PPA)

  • Ice-water

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a beaker, pre-heat polyphosphoric acid to approximately 80-90°C.

  • In a separate flask, mix this compound (1.0 eq) and the desired ketone (1.1 eq).

  • Carefully add the hydrazine-ketone mixture to the pre-heated PPA with vigorous stirring.

  • Heat the reaction mixture to 100-120°C and maintain for the required time (typically 0.5-2 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture slightly and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired indole derivative.

Note on Regioselectivity: When using unsymmetrical ketones like 2-butanone, the Fischer indole synthesis can yield a mixture of two regioisomeric indoles. The steric hindrance from the 2-ethyl and 6-methyl groups on the phenylhydrazine will likely favor the formation of the isomer resulting from the cyclization at the less hindered α-carbon of the ketone.

Mandatory Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Hydrazine (2-Ethyl-6-methylphenyl)hydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + Ketone - H2O Ketone Ketone/Aldehyde (R1-CO-R2) Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Cyclized Cyclized Intermediate Diimine->Cyclized Aromatization & Cyclization Indole Substituted Indole Cyclized->Indole Elimination of NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental_Workflow Start Mix (2-Ethyl-6-methylphenyl)hydrazine HCl and Carbonyl Compound Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄ or PPA) Start->Add_Catalyst Heat_Reaction Heat and Stir (Monitor by TLC) Add_Catalyst->Heat_Reaction Workup Reaction Work-up (Quenching, Neutralization, Extraction) Heat_Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Isolated Indole Product Purification->Product

References

Application Notes and Protocols for the Continuous-Flow Synthesis of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Ethyl-6-methylphenyl)hydrazine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional batch synthesis of this compound can be hazardous due to the formation of unstable diazonium salt intermediates. Continuous-flow chemistry offers a safer, more efficient, and scalable alternative by minimizing the accumulation of hazardous intermediates and providing precise control over reaction parameters.[1][2][3] This document provides detailed application notes and protocols for the continuous-flow synthesis of this compound. The process involves the diazotization of 2-ethyl-6-methylaniline followed by in-situ reduction of the resulting diazonium salt.

Reaction Scheme:

The overall two-step reaction is as follows:

  • Diazotization: 2-Ethyl-6-methylaniline is reacted with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., hydrochloric acid), to form the corresponding diazonium salt.

  • Reduction: The in-situ generated diazonium salt is then reduced to the desired hydrazine hydrochloride using a reducing agent like sodium sulfite or tin(II) chloride.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the continuous-flow synthesis of substituted phenylhydrazines, which can be adapted for this compound.

ParameterValue/RangeNotes
Starting Material 2-Ethyl-6-methylaniline---
Diazotizing Agent Sodium Nitrite (aq. solution)---
Acid Hydrochloric Acid (aq. solution)---
Reducing Agent Sodium Sulfite (aq. solution)Tin(II) chloride can also be used.
Reactor Type Microreactor or Tubular ReactorProvides high surface-to-volume ratio for efficient heat and mass transfer.
Diazotization Temp. 0 - 10 °CLow temperature is crucial for the stability of the diazonium salt.
Reduction Temp. 60 - 80 °CHigher temperature for the reduction step.
Residence Time < 20 minutes (total)Significantly shorter than batch processes.[4]
Typical Yield 90 - 95%Continuous flow processes can lead to higher yields compared to batch methods.
Purity > 95%Can be achieved with in-line purification or simple work-up.

Experimental Protocols

This section provides a detailed methodology for the continuous-flow synthesis of this compound.

Materials and Reagents:
  • 2-Ethyl-6-methylaniline (C₉H₁₃N)[5][6][7]

  • Hydrochloric acid (HCl, concentrated)

  • Sodium nitrite (NaNO₂)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Continuous-flow reactor system (e.g., microreactor or PFA tubing)

  • Syringe pumps

  • Back pressure regulator

  • Temperature controllers and cooling/heating baths

  • Collection vessel

Solution Preparation:
  • Aniline Solution: Prepare a solution of 2-ethyl-6-methylaniline in aqueous hydrochloric acid.

  • Diazotizing Agent Solution: Prepare an aqueous solution of sodium nitrite.

  • Reducing Agent Solution: Prepare an aqueous solution of sodium sulfite.

Continuous-Flow Synthesis Protocol:

The synthesis is performed in a two-stage continuous-flow reactor setup.

Stage 1: Diazotization

  • Set up the first stage of the continuous-flow reactor in a cooling bath maintained at 0-5 °C.

  • Using separate syringe pumps, introduce the aniline solution and the sodium nitrite solution into a T-mixer at the entrance of the first reactor coil.

  • The mixture then flows through the temperature-controlled reactor coil, allowing for the formation of the diazonium salt. The residence time in this stage should be kept short (e.g., 1-5 minutes) to minimize the decomposition of the unstable intermediate.

Stage 2: Reduction

  • The output stream from the first stage, containing the in-situ generated diazonium salt, is mixed with the pre-heated sodium sulfite solution at a second T-mixer.

  • This combined stream then enters the second stage of the reactor, which is maintained at an elevated temperature (e.g., 70 °C).

  • The reduction of the diazonium salt to the corresponding hydrazine occurs in this heated reactor coil.

  • The output from the second reactor is passed through a back-pressure regulator to maintain a stable flow and prevent outgassing.

  • The product stream is collected in a cooled collection vessel.

Work-up and Isolation:
  • The collected product mixture is typically an aqueous solution or slurry of this compound.

  • The product can be isolated by filtration if it precipitates out of the solution upon cooling.

  • Alternatively, an extraction with a suitable organic solvent can be performed to remove any organic impurities.

  • The aqueous layer can then be concentrated under reduced pressure to crystallize the product.

  • The resulting solid is collected by filtration, washed with a small amount of cold water or an appropriate solvent, and dried under vacuum.

Visualizations

Experimental Workflow Diagram

Continuous_Flow_Synthesis cluster_reagents Reagent Delivery cluster_reactors Continuous-Flow Reactor System cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Reduction cluster_downstream Downstream Processing Aniline 2-Ethyl-6-methylaniline in aq. HCl Mixer1 T-Mixer Aniline->Mixer1 NaNO2 Sodium Nitrite (aq.) NaNO2->Mixer1 Na2SO3 Sodium Sulfite (aq.) Mixer2 T-Mixer Na2SO3->Mixer2 Reactor1 Reactor 1 (0-5 °C) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (70 °C) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection & Work-up BPR->Collection FinalProduct (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Collection->FinalProduct

Caption: Workflow for the continuous-flow synthesis of this compound.

Logical Relationship of Synthesis Steps

Synthesis_Pathway Start Start: 2-Ethyl-6-methylaniline Diazotization Diazotization (+ NaNO2, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Intermediate: Diazonium Salt (Unstable) Diazotization->DiazoniumSalt Reduction Reduction (+ Na2SO3, 70 °C) DiazoniumSalt->Reduction Product Product: (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Reduction->Product

Caption: Key steps in the synthesis of this compound.

References

Application Notes and Protocols: (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds, some of which have been explored for their therapeutic potential. Notably, it is a precursor in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). While direct studies on the anti-inflammatory properties of this compound are limited, its structural motif is integral to the broader class of hydrazone derivatives, which have demonstrated significant anti-inflammatory activity. Hydrazones, characterized by the R1R2C=NNR3R4 functional group, are a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] This document provides an overview of the application of hydrazine derivatives, particularly hydrazones, in the development of novel anti-inflammatory agents, including synthetic protocols and in vivo evaluation methods.

Data Presentation

The anti-inflammatory activity of various synthesized hydrazone derivatives is often evaluated using the carrageenan-induced rat paw edema model. The percentage of inflammation inhibition is a key quantitative measure of efficacy. The following tables summarize representative data from studies on different series of hydrazone compounds.

Table 1: Anti-inflammatory Activity of 6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted/nonsubstituted benzal)hydrazone Derivatives

CompoundSubstitutionDose (mg/kg)% Inhibition of Edema
2aH10045.2
2b4-CH310042.1
2c4-OCH310039.8
Indomethacin-1052.3

Data adapted from studies on pyridazinone-based hydrazones.[1][2]

Table 2: Anti-inflammatory Activity of N-phenylpyrazolyl-N-glycinyl-hydrazone Derivatives

CompoundSubstitutionDose (mg/kg)% Inhibition of Edema
7aH5055.1
7f4-Cl5062.5
7g4-NO25058.3
Indomethacin-1065.4

Data adapted from studies on pyrazole-based hydrazones.[1]

Table 3: Anti-inflammatory Activity of Bis-hydrazone Derivatives

CompoundSubstitutionDose (mg/kg)% Inhibition of Edema
17a4-Cl5048.7
17b4-Br5051.2
Ketoprofen-5055.6

Data adapted from studies on bis-hydrazone derivatives.[1]

Experimental Protocols

Protocol 1: General Synthesis of Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from a hydrazine precursor and a carbonyl compound.

Materials:

  • Hydrazine derivative (e.g., this compound)

  • Appropriate aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the hydrazine derivative (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Add the corresponding aldehyde or ketone (1 mmol) to the flask.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.

  • Characterize the synthesized compound using spectroscopic methods such as IR, NMR (¹H and ¹³C), and mass spectrometry.

Protocol 2: In Vivo Anti-inflammatory Activity Assessment - Carrageenan-Induced Rat Paw Edema

This protocol outlines the widely used carrageenan-induced paw edema model in rats to evaluate the acute anti-inflammatory activity of synthesized compounds.

Materials:

  • Wistar rats (150-200 g)

  • Test compound (hydrazone derivative)

  • Standard drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium carboxymethyl cellulose solution)

  • Carrageenan solution (1% w/v in normal saline)

  • Pletysmometer or digital calipers

  • Animal cages

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6):

    • Control group (receives only the vehicle)

    • Standard group (receives the standard drug)

    • Test groups (receive different doses of the test compound)

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or digital calipers.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

  • Analyze the data statistically using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Hydrazine Derivative Hydrazine Derivative Reaction Mixture Reaction Mixture Hydrazine Derivative->Reaction Mixture Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Recrystallization Recrystallization Filtration->Recrystallization Hydrazone Derivative Hydrazone Derivative Recrystallization->Hydrazone Derivative

Caption: General synthesis workflow for hydrazone derivatives.

G Start Start Animal Acclimatization & Fasting Animal Acclimatization & Fasting Start->Animal Acclimatization & Fasting Grouping of Animals Grouping of Animals Animal Acclimatization & Fasting->Grouping of Animals Drug Administration (Vehicle, Standard, Test) Drug Administration (Vehicle, Standard, Test) Grouping of Animals->Drug Administration (Vehicle, Standard, Test) Carrageenan Injection Carrageenan Injection Drug Administration (Vehicle, Standard, Test)->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Data Analysis Data Analysis Paw Edema Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for in vivo anti-inflammatory screening.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many drugs, including NSAIDs derived from hydrazine intermediates, are often mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (PGs). PGs are potent inflammatory mediators.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX Enzymes (COX-1, COX-2) COX Enzymes (COX-1, COX-2) Arachidonic Acid->COX Enzymes (COX-1, COX-2) Prostaglandins (PGs) Prostaglandins (PGs) COX Enzymes (COX-1, COX-2)->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation mediates Hydrazone Derivatives (Potential Inhibitors) Hydrazone Derivatives (Potential Inhibitors) Hydrazone Derivatives (Potential Inhibitors)->COX Enzymes (COX-1, COX-2) inhibit

References

Troubleshooting & Optimization

Optimization of reaction yield for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically follows a two-step process starting from 2-Ethyl-6-methylaniline. The first step is a diazotization reaction, followed by a reduction of the resulting diazonium salt to form the hydrazine, which is then isolated as its hydrochloride salt.

Q2: What are the critical reaction parameters to control for optimal yield?

A2: Key parameters to control for maximizing the yield and purity of this compound include reaction temperature, the concentration of acids and other reagents, and the choice of reducing agent. Precise temperature control during both the diazotization and reduction steps is crucial to minimize side reactions.

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, diazonium salts are potentially explosive, especially when isolated or allowed to dry. Therefore, it is imperative to keep the reaction mixture at a low temperature (typically 0-5 °C) during the diazotization step and to use the diazonium salt solution immediately in the subsequent reduction step without isolation. Hydrazine derivatives can also be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C. Use a freshly prepared solution of sodium nitrite. Check the quality and concentration of the hydrochloric acid.
Decomposition of the diazonium salt.Keep the temperature strictly controlled and use the diazonium salt solution immediately after its preparation.
Inefficient reduction.The choice of reducing agent is critical. Tin(II) chloride (SnCl₂) or sodium sulfite are commonly used. Ensure the correct stoichiometry of the reducing agent is used. For sodium sulfite reductions, the pH of the medium is important.[2]
Formation of tar or oily byproducts.This can occur if the temperature is too high during the reduction step or if the pH is not controlled, especially when using sodium sulfite.[2] Maintain the recommended temperature and pH throughout the reaction.
Product is Impure (Discolored, Oily) Presence of unreacted starting material or side-products.Optimize the reaction conditions to ensure complete conversion. The purification process is crucial. Recrystallization from a suitable solvent or column chromatography can be employed.
Oxidation of the hydrazine product.Hydrazines are susceptible to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final work-up and purification steps. Store the final product under inert gas and protected from light.
Reaction Stalls or is Sluggish Low reaction temperature.While low temperatures are necessary for the diazotization step, the reduction step may require a slightly higher temperature to proceed at a reasonable rate. Refer to specific protocols for optimal temperature ranges for the reduction.
Poor mixing of reagents.Ensure efficient stirring throughout the reaction, especially in heterogeneous mixtures.

Experimental Protocols

Synthesis of this compound via Diazotization and Reduction

This protocol is a general representation and may require optimization for specific laboratory conditions.

Step 1: Diazotization of 2-Ethyl-6-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-Ethyl-6-methylaniline in concentrated hydrochloric acid, diluted with water.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C. The addition is typically completed over 1-2 hours.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of the reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) dissolved in concentrated hydrochloric acid.

  • Cool the reducing agent solution in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold solution of the reducing agent with vigorous stirring. The temperature should be maintained below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The resulting precipitate of this compound is then collected by filtration.

Step 3: Purification

  • The crude product can be purified by recrystallization. A common method involves dissolving the solid in hot water, treating with activated charcoal to remove colored impurities, followed by filtration and addition of concentrated hydrochloric acid to the hot filtrate to induce crystallization upon cooling.[3]

  • The purified crystals are collected by filtration, washed with a small amount of cold water or an appropriate solvent, and dried under vacuum.

Diagrams

SynthesisWorkflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_intermediate Intermediate cluster_reduction Step 2: Reduction cluster_product Final Product 2-Ethyl-6-methylaniline 2-Ethyl-6-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 2-Ethyl-6-methylaniline->Diazotization Diazonium_Salt 2-Ethyl-6-methylbenzene- diazonium chloride Diazotization->Diazonium_Salt Reduction Reduction (e.g., SnCl₂, HCl) Diazonium_Salt->Reduction Final_Product (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Reduction->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingGuide cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Temp_Control Improper Temperature Control Start->Temp_Control Reagent_Quality Poor Reagent Quality/Stoichiometry Start->Reagent_Quality Side_Reactions Side Reactions (e.g., tar formation) Start->Side_Reactions Oxidation Product Oxidation Start->Oxidation Monitor_Temp Maintain 0-5°C for Diazotization & Recommended Temp for Reduction Temp_Control->Monitor_Temp Check_Reagents Use Fresh NaNO₂ Verify Acid Concentration Ensure Correct Stoichiometry Reagent_Quality->Check_Reagents Side_Reactions->Monitor_Temp Control_pH Control pH During Reduction (especially with Na₂SO₃) Side_Reactions->Control_pH Inert_Atmosphere Work Under Inert Gas (N₂ or Ar) Oxidation->Inert_Atmosphere Purify Recrystallize Product Use Activated Charcoal Oxidation->Purify

Caption: Troubleshooting logic for synthesis optimization.

References

Troubleshooting common side reactions with (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, primarily in the context of the Fischer indole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in my Fischer indole synthesis using this compound. What are the common causes and how can I improve it?

A1: Low yields with sterically hindered hydrazines like this compound are a common challenge. Several factors can contribute to this issue:

  • Sub-optimal Reaction Conditions: The choice of acid catalyst, solvent, and temperature is crucial. Sterically hindered hydrazines often require more forcing conditions to overcome the activation energy for the key[1][1]-sigmatropic rearrangement.

  • Competing Side Reactions: The primary competing pathway is the acid-catalyzed cleavage of the N-N bond in the intermediate hydrazone/ene-hydrazine. This is particularly prevalent with electron-rich and sterically hindered arylhydrazines.[2]

  • Decomposition and Tar Formation: Overly harsh conditions or prolonged reaction times can lead to the decomposition of starting materials, intermediates, and the final indole product, often resulting in the formation of intractable tars. Using the hydrochloride salt of the hydrazine is recommended as it has been shown to minimize general decomposition.[3]

  • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be slow or incomplete due to steric hindrance.

Troubleshooting Steps:

  • Optimize the Acid Catalyst: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). PPA is often effective for challenging substrates as it can act as both a catalyst and a solvent.

  • Adjust the Temperature: Carefully increase the reaction temperature while monitoring the reaction by TLC. Be aware that higher temperatures can also promote decomposition.

  • Solvent Selection: Consider using a high-boiling point solvent like toluene, xylene, or diphenyl ether to achieve the necessary reaction temperature.

  • Pre-form the Hydrazone: To ensure complete formation of the intermediate, consider pre-forming the hydrazone from this compound and the carbonyl compound before adding the cyclization catalyst.

  • Use the Hydrochloride Salt: Ensure you are using the hydrochloride salt of the hydrazine, as this has been shown to improve yields and minimize decomposition.[3]

Q2: My reaction is producing a significant amount of dark, tarry material. How can I prevent this and how should I work up the reaction?

A2: Tar formation is a frequent issue in Fischer indole syntheses, especially with sensitive substrates.

Prevention:

  • Use Moderate Temperatures: Avoid excessively high temperatures. Find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Minimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent product degradation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Choice of Acid: Some acids are more prone to causing charring. If using a strong mineral acid, ensure it is used in appropriate concentrations. PPA, while effective, can also lead to dark reaction mixtures if overheated.

Work-up Protocol for Tarry Reactions:

  • Cool the Reaction Mixture: Allow the mixture to cool to room temperature.

  • Quench Carefully: Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. This will precipitate the crude product and some of the tarry material.

  • Solvent Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. The desired product will move into the organic layer, while some polymeric tars may remain in the aqueous layer or as an insoluble solid.

  • Filtration: If a large amount of insoluble tar is present, it may be beneficial to filter the quenched mixture through a pad of Celite® before extraction.

  • Aqueous Washes: Wash the organic extract with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Decolorization: If the organic layer is still highly colored, you can treat it with activated carbon. However, be aware that this may also adsorb some of your desired product.

  • Purification: Proceed with column chromatography, being mindful that the crude material may require a significant amount of silica gel.

Q3: I suspect N-N bond cleavage is a major side reaction. What are the products of this side reaction and how can I minimize it?

A3: N-N bond cleavage is a well-documented side reaction in the Fischer indole synthesis, leading to the formation of an aniline and a ketone-derived amine.[2] For (2-Ethyl-6-methylphenyl)hydrazine, this would result in the formation of 2-ethyl-6-methylaniline.

Minimizing N-N Cleavage:

  • Choice of Acid: Lewis acids such as ZnCl₂ are sometimes reported to favor the desired cyclization over N-N cleavage compared to strong Brønsted acids.

  • Temperature Control: While higher temperatures are needed for cyclization, they can also accelerate the N-N cleavage. Careful optimization is key.

  • Substrate Modification: While not always feasible, modification of the carbonyl partner to a less electron-donating group can sometimes disfavor the cleavage pathway.

Q4: I am having difficulty purifying the final indole product. What are some effective strategies?

A4: Purification of indoles, especially those that are prone to degradation, can be challenging.

  • Column Chromatography: This is the most common method.

    • Deactivate Silica Gel: Indoles can be sensitive to the acidic nature of silica gel. To prevent streaking and decomposition on the column, you can either use silica gel that has been pre-treated with a base (e.g., by flushing the column with an eluent containing 1% triethylamine) or use neutral alumina.

    • Solvent System: A systematic approach to finding the right eluent system using TLC is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or another suitable solvent.

  • Recrystallization: If the product is a solid and has a reasonable level of purity after initial work-up, recrystallization can be a very effective final purification step. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Data Presentation

Table 1: Common Side Products in the Fischer Indole Synthesis with this compound

Side Product CategorySpecific Example(s)Probable CauseSuggested Mitigation
N-N Cleavage Products 2-Ethyl-6-methylaniline and amine derived from the carbonyl partnerAcid-catalyzed heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[2]Use of milder Lewis acids (e.g., ZnCl₂), careful temperature control.
Incomplete Cyclization Products Unreacted hydrazoneInsufficiently forcing reaction conditions (temperature, time, or acid strength).Increase temperature, prolong reaction time, or use a stronger acid catalyst like PPA.
Decomposition Products Tars, resins, and other unidentified materialsHigh reaction temperatures, prolonged reaction times, or highly acidic conditions.Use of the hydrochloride salt, moderate temperatures, shorter reaction times, inert atmosphere.[3]
Ammonium Salts Ammonium chloride, Ethylammonium chloride, Methylammonium chlorideElimination of ammonia during the final aromatization step. The alkylammonium chlorides can arise from side reactions involving the substituents.[3]These are typically removed during the aqueous work-up.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with this compound

  • Hydrazone Formation (Optional, but recommended for hindered substrates):

    • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

    • Add the desired ketone or aldehyde (1.05 eq).

    • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

    • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC until the starting hydrazine is consumed.

    • Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.

  • Indolization:

    • To the crude hydrazone, add the chosen acid catalyst. For example, add polyphosphoric acid (PPA) (10-20 eq by weight) with efficient stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C). The optimal temperature will depend on the substrate and should be determined experimentally.

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Allow the reaction to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or neutral alumina.

Mandatory Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products cluster_side_reactions Side Reactions A (2-Ethyl-6-methylphenyl)hydrazine hydrochloride C Hydrazone A->C + Carbonyl - H₂O B Ketone / Aldehyde B->C D Ene-hydrazine C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement G N-N Cleavage Products (e.g., 2-Ethyl-6-methylaniline) D->G Acid-catalyzed Cleavage H Tars / Decomposition D->H Decomposition F Desired Indole E->F Cyclization & Aromatization (-NH₃) E->H F->H Degradation

Caption: Fischer Indole Synthesis Pathway and Common Side Reactions.

Troubleshooting_Workflow Start Experiment Start: Fischer Indole Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes SideProduct Major Side Product(s) Problem->SideProduct Yes Tarring Excessive Tarring Problem->Tarring Yes Purification Purification Issues Problem->Purification Yes Success Successful Synthesis Problem->Success No Action1 Action1 LowYield->Action1 Check Purity of Reagents Identify Identify SideProduct->Identify Identify Side Product (e.g., N-N Cleavage) Action6 Action6 Tarring->Action6 Reduce Temperature/Time Action9 Action9 Purification->Action9 Deactivate Silica Gel Action2 Action2 Action1->Action2 Optimize Catalyst/Solvent/Temp Action3 Action3 Action2->Action3 Pre-form Hydrazone Action3->Problem Action4 Action4 Identify->Action4 Use Milder Acid (e.g., ZnCl₂) Action5 Action5 Action4->Action5 Adjust Temperature Action5->Problem Action7 Action7 Action6->Action7 Use Inert Atmosphere Action8 Action8 Action7->Action8 Modify Work-up Protocol Action8->Problem Action10 Action10 Action9->Action10 Try Recrystallization Action10->Success

Caption: Troubleshooting Workflow for Fischer Indole Synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Temp High Temperature Yield Low Yield Temp->Yield Cleavage N-N Cleavage Temp->Cleavage Tar Tar Formation Temp->Tar Decomp Product Decomposition Temp->Decomp Acid Strong Acid Acid->Yield Acid->Cleavage Acid->Tar Time Long Reaction Time Time->Yield Time->Tar Time->Decomp

Caption: Influence of Reaction Conditions on Undesired Outcomes.

References

Technical Support Center: Purification of Crude (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2-Ethyl-6-methylphenyl)hydrazine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on the recrystallization method.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
PUR-001 The crude product is highly colored (e.g., dark brown or reddish).Presence of colored impurities from the synthesis, such as azo compounds or oxidation byproducts.- Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[1] Use approximately 1-2% by weight relative to your crude product.[1]- Be aware that using too much charcoal can lead to the loss of your desired product through adsorption.[2]
PUR-002 The compound "oils out" instead of crystallizing upon cooling.- The melting point of the crude solid is lower than the temperature of the solution.[3]- The solution is too concentrated or cooled too rapidly.[4]- High levels of impurities are present, depressing the melting point.[3]- Reheat the solution and add more solvent to decrease the concentration.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]- Try a different solvent or a solvent mixture. For hydrochloride salts, isopropanol or a mixture of ethanol and diethyl ether can be effective.[6]
PUR-003 No crystals form even after the solution has cooled completely.- The solution is not sufficiently saturated; too much solvent was used.- The solution is supersaturated but requires nucleation to begin crystallization.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound if available.
PUR-004 The yield of purified product is very low.- Too much solvent was used during recrystallization, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- Excessive washing of the collected crystals with a solvent in which the product has some solubility.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.[1]- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
PUR-005 The purified product is still not pure (e.g., broad melting point range).- Inefficient removal of impurities during a single recrystallization step.- Co-precipitation of impurities with the product.- Perform a second recrystallization using the same or a different solvent system.- Ensure slow cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[1] A suggested starting point is recrystallization from an aqueous solution containing a small amount of hydrochloric acid to suppress the dissociation of the hydrochloride salt and reduce its solubility in water.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include unreacted 2-ethyl-6-methylaniline, over-reduction products, and colored byproducts such as azo compounds formed from the diazonium salt intermediate.

Q3: Why is it important to use decolorizing charcoal in a hot solution?

A3: Decolorizing charcoal is used to adsorb colored impurities.[7] It is most effective in a hot solution where the desired compound is fully dissolved, allowing the charcoal to selectively bind to the impurities. The charcoal is then removed by hot filtration before the solution is cooled for crystallization.[2]

Q4: What should I do if my compound is not soluble in water for recrystallization?

A4: If the hydrochloride salt has low solubility in water even when hot, you can try other polar solvents. For amine hydrochlorides, alcohols like ethanol or isopropanol can be good choices.[6] Sometimes, a mixed solvent system, such as ethanol/water or ethanol/diethyl ether, can provide the desired solubility characteristics (high solubility when hot, low solubility when cold).

Q5: How can I confirm the purity of my final product?

A5: The purity of the purified this compound can be assessed by several methods:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify any residual impurities.

Experimental Protocol: Recrystallization from Aqueous HCl

This protocol is a general guideline based on methods for similar arylhydrazine hydrochlorides and should be optimized for your specific crude material.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of distilled water and a few drops of concentrated hydrochloric acid. The acid helps to keep the hydrazine as its salt form, reducing its solubility.

  • Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more water dropwise if necessary to achieve full dissolution at the boiling point.

2. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (1-2% by weight of the crude product).[1]

  • Reheat the solution to boiling for a few minutes while swirling.

3. Hot Filtration:

  • Set up a gravity filtration apparatus with a fluted filter paper in a stemless funnel. Pre-heat the funnel and the receiving flask to prevent premature crystallization.[1]

  • Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water or another suitable cold solvent like ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

Compound CAS Number Molecular Formula Molecular Weight Melting Point Solubility
This compound74404-33-4C₉H₁₅ClN₂186.68 g/mol Data not available in searched literature. For comparison, 2-ethylphenylhydrazine hydrochloride melts at 178 °C (dec.).[8]Water: Soluble (general for similar compounds).[9] Specific data for different solvents is not readily available.

Visualizations

PurificationWorkflow cluster_dissolution 1. Dissolution cluster_decolorization 2. Decolorization (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying crude Crude Product dissolve Dissolve in hot aqueous HCl crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal hot_filtration Hot Gravity Filtration charcoal->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Purified Product

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingLogic start Start Purification issue Issue Encountered? start->issue oiling_out Product 'Oils Out'? issue->oiling_out Yes success Pure Product issue->success No no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Reheat & Add Solvent Slow Cooling oiling_out->solution1 Yes colored_product Product is Colored? no_crystals->colored_product No solution2 Concentrate Solution Scratch Flask / Seed no_crystals->solution2 Yes solution3 Use Decolorizing Charcoal colored_product->solution3 Yes colored_product->success No solution1->issue solution2->issue solution3->issue

Caption: Logical troubleshooting flowchart for common recrystallization issues.

References

Improving the long-term stability of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the long-term stability of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, dark, and well-ventilated place.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and air.[1][2] Storage in an inert atmosphere, such as under nitrogen or argon, can further enhance stability by minimizing oxidative degradation.[3]

Q2: My solid this compound has developed a yellow or brownish tint. Is it still usable?

A2: The development of a yellow or brownish color often indicates degradation, likely due to oxidation from exposure to air or light.[3] While minor discoloration may not significantly impact every application, it is a sign of impurity. For sensitive reactions, it is highly recommended to use pure, colorless, or off-white material.[4] The purity of the discolored material should be assessed by an appropriate analytical method, such as HPLC, before use.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long-term stability due to the increased potential for degradation, especially in the presence of certain solvents, dissolved oxygen, or trace metal impurities. If short-term storage in solution is necessary, use a deoxygenated, high-purity solvent and store the solution under an inert atmosphere at a low temperature. The pH of the solution can also significantly impact stability.[3][5]

Q4: What materials are compatible and incompatible with the storage and handling of this compound?

A4: For storage and handling, it is advisable to use containers made of glass or other inert materials.[6] Contact with metals such as copper and iron should be avoided, as they can catalyze the decomposition of hydrazines.[6] Additionally, avoid contact with strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in experiments.

Issue 1: Inconsistent Reaction Yields

Symptoms:

  • Significant variability in product yield between batches of the same reaction.

  • Lower than expected yields.

Possible Causes & Solutions:

CauseSolution
Degradation of this compound Phenylhydrazine derivatives can degrade upon exposure to air and light, leading to reduced reactivity.[3] Ensure the starting material is pure and has been stored correctly. Consider purifying the reagent by recrystallization if degradation is suspected.
Presence of Water The hydrochloride salt is hygroscopic. Absorbed moisture can interfere with many reactions. Dry the compound under vacuum before use if necessary.
Inappropriate Reaction pH The hydrochloride salt is acidic. For reactions requiring the free base, a suitable non-nucleophilic base (e.g., triethylamine, pyridine) should be added to neutralize the HCl.[4] However, excessively basic conditions can also lead to side reactions.[3]
Reaction with Atmospheric Oxygen Some reactions involving hydrazines are sensitive to oxygen. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions and improve consistency.
Issue 2: Formation of Colored Impurities in the Reaction Mixture

Symptoms:

  • The reaction mixture develops a strong yellow, orange, or red color.

  • Difficulty in purifying the final product due to colored byproducts.

Possible Causes & Solutions:

CauseSolution
Oxidation of the Hydrazine This compound can be oxidized during the reaction, leading to the formation of colored azo or azoxy compounds.
- Degas solvents before use.
- Run the reaction under an inert atmosphere.
- Add the hydrazine slowly to the reaction mixture.
Reaction Temperature Too High Elevated temperatures can accelerate the decomposition of the hydrazine and promote the formation of colored byproducts.
- Maintain the recommended reaction temperature.
- Consider running the reaction at a lower temperature for a longer duration.
Incompatible Reagents The presence of strong oxidizing agents in the reaction mixture will degrade the hydrazine.
- Carefully review all reagents for compatibility.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing stability-indicating analytical methods.[8]

1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
  • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
  • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.[9]
  • Stir the solution at room temperature for a defined period, monitoring the reaction progress.
  • Analyze the sample at appropriate time intervals.

3. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C).
  • Expose the sample for a specified duration (e.g., 7 days).
  • Also, prepare a solution of the compound and expose it to the same thermal stress.
  • Analyze the samples for degradation products.

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
  • Simultaneously, keep a control sample protected from light.
  • Analyze both the exposed and control samples at a defined time point.

Analysis of Samples:

  • All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method (see Protocol 2). This will help to separate the parent compound from its degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation.

1. Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between the parent peak and all degradation product peaks.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: Determined by measuring the UV spectrum of the compound; select a wavelength that provides a good response for both the parent compound and the expected degradation products.
  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

2. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
  • Specificity: The key validation parameter for a stability-indicating method. It is demonstrated by showing that the method can resolve the main peak from all potential degradation products generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

degradation_pathway cluster_storage Improper Storage & Handling cluster_compound Starting Material cluster_degradation Degradation Products Exposure to Air (Oxygen) Exposure to Air (Oxygen) Oxidized_Products Oxidized Products (e.g., Azo/Azoxy compounds) Exposure to Air (Oxygen)->Oxidized_Products Oxidation Exposure to Light Exposure to Light Exposure to Light->Oxidized_Products Photolytic Oxidation High Temperature High Temperature Other_Byproducts Other Byproducts High Temperature->Other_Byproducts Thermal Decomposition Presence of Moisture Presence of Moisture Hydrolytic_Products Hydrolytic Products Presence of Moisture->Hydrolytic_Products Hydrolysis Contact with Metals (e.g., Cu, Fe) Contact with Metals (e.g., Cu, Fe) Contact with Metals (e.g., Cu, Fe)->Oxidized_Products Catalytic Oxidation Hydrazine_HCl (2-Ethyl-6-methylphenyl)hydrazine hydrochloride (Stable) Hydrazine_HCl->Exposure to Air (Oxygen) Hydrazine_HCl->Exposure to Light Hydrazine_HCl->High Temperature Hydrazine_HCl->Presence of Moisture Hydrazine_HCl->Contact with Metals (e.g., Cu, Fe)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start Pure (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Method Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method Method_Validation Validate Method (ICH Q2) HPLC_Method->Method_Validation Analyze_Samples Analyze Stressed Samples Method_Validation->Analyze_Samples Identify_Products Identify Degradation Products Analyze_Samples->Identify_Products Quantify_Degradation Quantify Degradation Analyze_Samples->Quantify_Degradation End Establish Stability Profile Identify_Products->End Quantify_Degradation->End troubleshooting_logic Problem Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions (Cool, Dry, Dark, Inert Gas?) Problem->Check_Storage Check_Purity Assess Purity of Starting Material (e.g., via HPLC) Problem->Check_Purity Check_Reaction_Conditions Evaluate Reaction Conditions (Inert Atmosphere, Temp, pH) Problem->Check_Reaction_Conditions Solution_Storage Improve Storage Practices Check_Storage->Solution_Storage Solution_Purify Purify Reagent Before Use Check_Purity->Solution_Purify Solution_Optimize Optimize Reaction Protocol Check_Reaction_Conditions->Solution_Optimize

References

Navigating the Scale-Up of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up reactions involving (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or Inconsistent Yields - Incomplete diazotization of 2-ethyl-6-methylaniline.- Suboptimal temperature control during diazotization or reduction.- Inefficient reduction of the diazonium salt.- Degradation of the product during workup or isolation.- Monitor Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, ensuring the reaction goes to completion.- Temperature Control: For batch processes, maintain a strict temperature range of 0-5°C during diazotization. For continuous flow, ensure the reactor temperature is stable.- Reducer Selection: Ensure the quality and stoichiometry of the reducing agent (e.g., sodium sulfite, stannous chloride).- pH Control: Maintain a slightly acidic pH (4-6) during workup to prevent product degradation.[1]
Formation of Dark Tar or Oily Byproducts - Localized "hot spots" in the reactor, leading to decomposition of the diazonium salt.- Presence of excess alkali during the reduction step.[2]- Improve Mixing: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent localized temperature increases.- Controlled Addition: Add reagents slowly and sub-surface to ensure rapid dispersion.- pH Management: Carefully control the pH during the reduction to avoid excessive basicity.
Product Purity Issues - Formation of isomeric impurities.- Presence of unreacted starting materials or intermediates.- Formation of azine byproducts.[1]- Purification: Recrystallization of the final product can improve purity.- Reaction Monitoring: Utilize techniques like TLC or HPLC to monitor reaction progress and ensure complete conversion of starting materials.- Stoichiometry: Use a slight excess of the hydrazine reagent to minimize the formation of azine byproducts.[1]
Safety Concerns During Scale-Up - Accumulation of thermally unstable diazonium salt in batch reactors.[3]- Consider Continuous Flow: This method minimizes the accumulation of hazardous intermediates, enhancing safety.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its precursors at scale?

A1: The main safety concerns are the toxicity and potential explosivity of hydrazine derivatives and the thermal instability of the diazonium salt intermediate formed during the synthesis.[3] Hydrazine compounds are toxic and can be corrosive.[1] The diazotization reaction is exothermic and the diazonium salt can decompose explosively if the temperature is not strictly controlled.[3] Therefore, robust temperature control, appropriate personal protective equipment (PPE), and consideration of inherently safer processes like continuous flow are critical.

Q2: Why is temperature control so critical during the diazotization step?

A2: Diazonium salts are notoriously unstable at elevated temperatures. In batch processing, the diazotization of anilines is typically carried out at low temperatures (e.g., 0-10°C) to prevent decomposition and potential explosion.[3] Exceeding this temperature range can lead to the rapid decomposition of the diazonium salt, resulting in yield loss, impurity formation, and a significant safety hazard.

Q3: What are the advantages of using a continuous flow process for the synthesis of this compound?

A3: Continuous flow processes offer several advantages for this synthesis, particularly at scale:

  • Enhanced Safety: By their nature, continuous flow reactors handle only small volumes of the reaction mixture at any given time, which significantly reduces the risk associated with the accumulation of unstable diazonium salts.[1]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control and efficient mixing.[1]

  • Increased Efficiency and Yield: Continuous flow processes can often be operated at higher temperatures than batch reactors, leading to significantly shorter reaction times and potentially higher yields.[1]

  • Process Consistency: Continuous operation can lead to more consistent product quality.

Q4: How can I minimize the formation of impurities during the reaction?

A4: To minimize impurities, consider the following:

  • Control Reaction Parameters: Strictly control temperature, pH, and reagent stoichiometry.

  • Use High-Purity Starting Materials: The purity of your 2-ethyl-6-methylaniline will directly impact the purity of your final product.

  • Optimize the Reduction Step: The choice and handling of the reducing agent are crucial. For example, if using sodium sulfite, avoid excess alkali which can lead to tar formation.[2]

  • Implement In-Process Controls: Use analytical techniques like HPLC or TLC to monitor the reaction and ensure it proceeds to completion.

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound
ParameterBatch ProcessContinuous Flow Process
Scale LaboratoryPilot/Industrial
Yield ~92%[2]~94%[1]
Reaction Time Several hours< 31 minutes[1]
Productivity LowerHigh (up to 60 g/min reported)[1]
Temperature Control Challenging at large scaleExcellent
Safety Profile Higher risk due to accumulation of diazonium saltsInherently safer

Experimental Protocols

Lab-Scale Batch Synthesis Protocol

This protocol is a general guideline for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Ethyl-6-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-ethyl-6-methylaniline in a mixture of concentrated HCl and water.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10°C.

    • Once the addition is complete, slowly add concentrated sulfuric acid while maintaining the temperature.

    • Gradually warm the reaction mixture to room temperature and then heat to 60-70°C for 2-3 hours.[2]

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid product and wash it with cold water.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Scale-Up Continuous Flow Synthesis Protocol Outline

This protocol outlines the key stages for a continuous flow synthesis, which is recommended for larger-scale production.

System Setup:

  • A microreactor system with multiple inlet pumps for reagents.

  • Temperature-controlled reactor modules for diazotization and reduction.

  • Back-pressure regulator to control the pressure within the reactor.

  • Collection vessel for the product stream.

Procedure:

  • Stream Preparation:

    • Prepare a solution of 2-ethyl-6-methylaniline in aqueous HCl.

    • Prepare an aqueous solution of sodium nitrite.

    • Prepare an aqueous solution of sodium sulfite.

  • Continuous Reaction:

    • Pump the 2-ethyl-6-methylaniline/HCl solution and the sodium nitrite solution into the first temperature-controlled reactor module (e.g., at 10-20°C) for diazotization. The residence time is typically very short (seconds to a few minutes).

    • The output from the first module is then mixed with the sodium sulfite solution in a second, higher-temperature reactor module (e.g., at 80-100°C) for the reduction.

  • Workup and Isolation:

    • The product stream exiting the reactor is collected.

    • The product can be isolated by continuous extraction and/or crystallization.

Visualizations

Experimental Workflow for Batch Synthesis

batch_synthesis cluster_diazotization Diazotization (0-5°C) cluster_reduction Reduction cluster_workup Workup & Isolation start 2-Ethyl-6-methylaniline + HCl/Water diazotization_reactor Reaction Flask 1 start->diazotization_reactor na_no2 Sodium Nitrite Solution na_no2->diazotization_reactor reduction_reactor Reaction Flask 2 diazotization_reactor->reduction_reactor Diazonium Salt Intermediate na2_so3 Sodium Sulfite Solution na2_so3->reduction_reactor precipitation Cooling & Precipitation reduction_reactor->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product (2-Ethyl-6-methylphenyl)hydrazine hydrochloride recrystallization->final_product

Caption: Workflow for the batch synthesis of this compound.

Experimental Workflow for Continuous Flow Synthesis

continuous_synthesis reagent1 2-Ethyl-6-methylaniline + HCl Solution pump1 Pump 1 reagent1->pump1 reagent2 Sodium Nitrite Solution pump2 Pump 2 reagent2->pump2 reagent3 Sodium Sulfite Solution pump3 Pump 3 reagent3->pump3 mixer1 pump1->mixer1 pump2->mixer1 reactor2 Reduction Reactor (e.g., 80-100°C) pump3->reactor2 reactor1 Diazotization Reactor (e.g., 10-20°C) mixer1->reactor1 reactor1->reactor2 workup Continuous Workup (Extraction/Crystallization) reactor2->workup final_product Final Product workup->final_product

Caption: Workflow for the continuous flow synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Final Product cause1 Incomplete Diazotization start->cause1 cause2 Poor Temperature Control start->cause2 cause3 Inefficient Reduction start->cause3 cause4 Product Degradation start->cause4 solution1 Monitor with Starch-Iodide Paper Ensure excess nitrous acid cause1->solution1 solution2 Verify Thermocouple Accuracy Improve Reactor Cooling/Heating cause2->solution2 solution3 Check Reducer Quality & Stoichiometry Optimize Reducer Addition Rate cause3->solution3 solution4 Control pH During Workup (4-6) Minimize Exposure to High Temperatures cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Monitoring reaction progress of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride using TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for monitoring the reaction progress of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its related reactions.

TLC Analysis

Question: My spots are streaking or elongated on the TLC plate. What should I do? Answer: Streaking is a common issue that can obscure results.[1] Consider the following solutions:

  • Sample Overload: Your sample may be too concentrated.[2][3] Dilute the reaction mixture aliquot with an appropriate solvent (e.g., ethyl acetate, dichloromethane) before spotting.

  • Compound Acidity/Basicity: this compound is a salt and can interact strongly with the acidic silica gel. To mitigate this, add a small amount of a modifier to your mobile phase. For acidic compounds, add 0.1–2.0% acetic or formic acid.[2] For basic compounds, like hydrazines, adding 0.1–2.0% triethylamine or a small percentage of ammonia in methanol can improve spot shape.[2]

  • High Polarity: The starting material is highly polar. If it remains at the baseline, you may need a more polar solvent system.[2]

Question: I can't see any spots on my TLC plate after development. Answer: This can happen for several reasons:

  • Insufficient Concentration: The sample spotted may be too dilute.[2] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[4]

  • Non-UV Active Compounds: If your product is not UV-active, it won't be visible under a UV lamp.[2] Use a chemical stain for visualization. Potassium permanganate (KMnO₄) or an iodine chamber are often effective for visualizing hydrazines and related compounds.

  • Sample Dissolution: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples.[4] If the origin is submerged, your sample will dissolve into the solvent pool instead of migrating up the plate.

Question: My starting material and product have very similar Rf values. How can I improve the separation? Answer:

  • Change Solvent System Polarity: Adjust the ratio of your polar and non-polar solvents. Testing a range of solvent systems with different polarities is the most effective way to achieve good separation.[5]

  • Try Different Solvents: Solvents are classified into different selectivity groups.[5] If a hexane/ethyl acetate system doesn't provide adequate separation, try substituting ethyl acetate with another solvent like dichloromethane or toluene to alter the selectivity.[5]

  • Use a Co-spot: Always run a co-spot lane, which contains a mixture of both the starting material and the reaction mixture. This will help you definitively determine if the spots are separating or if the reaction has gone to completion.[6]

HPLC Analysis

Question: Why is my peak for this compound tailing? Answer: Peak tailing for basic compounds like hydrazines is often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase.

  • Mobile Phase pH: Adjust the pH of the mobile phase. Using a buffer to maintain a consistent pH can improve peak shape.[7] For basic analytes, a higher pH can sometimes reduce tailing, but always check the pH stability range of your column.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to shield the silanol groups.

  • Add a Mobile Phase Modifier: Adding a competitor base, such as triethylamine (TEA), to the mobile phase can occupy the active sites on the stationary phase, leading to more symmetrical peaks.

Question: My retention times are shifting between injections. What is the cause? Answer: Drifting retention times indicate a lack of system stability.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can require flushing with 10-20 column volumes of the mobile phase.[8]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly.[9] Inconsistent mixing can lead to fluctuating retention times. Preparing the mobile phase manually (pre-mixing) can help diagnose this issue.

  • Temperature Fluctuations: The column temperature can significantly impact retention. Use a column oven to maintain a constant and consistent temperature.[8][9]

Question: I am seeing high backpressure in my HPLC system. What should I do? Answer: High backpressure can damage the pump and column.

  • Identify the Blockage: Systematically isolate the source of the pressure. Remove the column and see if the pressure drops significantly. If it does, the column is likely clogged. If not, the blockage is elsewhere in the system (e.g., injector, tubing, guard column).[10]

  • Column Clogging: A plugged column frit is a common cause. Try back-flushing the column (if the manufacturer allows) with a strong solvent.[10]

  • Precipitation: If using a buffered mobile phase, ensure the buffer is fully dissolved and is miscible with your organic solvent to prevent precipitation.[10]

Experimental Protocols

Protocol 1: TLC Monitoring

This protocol outlines the procedure for monitoring the reaction progress using silica gel TLC plates.

  • Chamber Preparation: Pour the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane with 0.5% Triethylamine) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid. Allow it to equilibrate for 5-10 minutes.[11]

  • TLC Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[11]

  • Sample Spotting:

    • SM Lane: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol). Using a capillary tube, spot it onto the "SM" lane.

    • Rxn Lane: Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it onto the "Rxn" lane.

    • Co Lane: First, spot the starting material on the "Co" lane. Then, spot the reaction mixture directly on top of the SM spot, allowing it to dry in between.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a chemical stain like potassium permanganate dip or an iodine chamber.

  • Analysis: Compare the spots. The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared and a new product spot has appeared.[11]

Protocol 2: HPLC Monitoring

This protocol provides a general reversed-phase HPLC method for monitoring the reaction.

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point for polar compounds like hydrazines is a mixture of an aqueous buffer and an organic solvent.[12] For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water, and Mobile Phase B: 0.1% TFA in Acetonitrile. Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Take a ~10 µL aliquot from the reaction mixture.

    • Dilute it with ~1 mL of the mobile phase (or a compatible solvent) in an HPLC vial.

    • If the reaction mixture contains solids, filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the starting material and expected product absorb (e.g., 254 nm or 270 nm).[12]

    • Injection Volume: 5-10 µL.

    • Gradient: Start with a gradient program to effectively separate components with different polarities (e.g., 5% B to 95% B over 10 minutes). An isocratic method can be developed once the retention times are known.[12]

  • Analysis:

    • Inject a standard of the this compound starting material to determine its retention time.

    • Inject the diluted reaction mixture aliquot.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak. The reaction progress can be quantified by comparing the peak areas.

Data Presentation

Quantitative data from TLC and HPLC should be recorded systematically to track reaction progress.

Table 1: Example TLC Data for Reaction Monitoring

CompoundSolvent SystemRf Value
(2-Ethyl-6-methylphenyl)hydrazine HCl30% EtOAc / Hexane + 0.5% TEA0.25
Putative Product30% EtOAc / Hexane + 0.5% TEA0.60
(2-Ethyl-6-methylphenyl)hydrazine HCl10% MeOH / DCM + 0.5% TEA0.40
Putative Product10% MeOH / DCM + 0.5% TEA0.75

Table 2: Example HPLC Data for Reaction Monitoring

CompoundRetention Time (min)
(2-Ethyl-6-methylphenyl)hydrazine HCl2.85
Putative Product7.54
HPLC Conditions: C18 column (4.6x150mm, 5µm), 1.0 mL/min, Gradient: 10-90% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 10 min, Detection at 254 nm.

Visualizations

Experimental Workflow

G cluster_0 Reaction Monitoring Workflow cluster_TLC TLC Analysis cluster_HPLC HPLC Analysis Reaction Reaction in Progress Sample Withdraw Aliquot Reaction->Sample Dilute Dilute Sample Sample->Dilute Spot Spot on TLC Plate (SM, Co, Rxn) Dilute->Spot Filter Filter Sample (if needed) Dilute->Filter Develop Develop Plate Spot->Develop Visualize Visualize (UV / Stain) Develop->Visualize Analyze_TLC Analyze Rf Values Visualize->Analyze_TLC Decision Reaction Complete? Analyze_TLC->Decision Inject Inject into HPLC Filter->Inject Run Run Gradient Method Inject->Run Analyze_HPLC Analyze Chromatogram (Peak Area, RT) Run->Analyze_HPLC Analyze_HPLC->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for monitoring reaction progress using TLC and HPLC.

Troubleshooting Guide

G cluster_0 Chromatography Troubleshooting Problem Problem Observed TLC_Problem TLC Issue? Problem->TLC_Problem TLC HPLC_Problem HPLC Issue? Problem->HPLC_Problem HPLC Streaking Streaking Spot? TLC_Problem->Streaking PoorSep Poor Separation? Streaking->PoorSep No Sol1 Dilute Sample or Add TEA/Acid to Mobile Phase Streaking->Sol1 Yes Sol2 Change Solvent Ratio or Try Different Solvent System PoorSep->Sol2 Yes Success Problem Resolved Sol1->Success Sol2->Success PeakTailing Peak Tailing? HPLC_Problem->PeakTailing DriftRT Shifting RT? PeakTailing->DriftRT No Sol3 Adjust Mobile Phase pH or Use Base-Deactivated Column PeakTailing->Sol3 Yes Sol4 Equilibrate Column Longer or Check Pump/Temperature DriftRT->Sol4 Yes Sol3->Success Sol4->Success

Caption: Decision tree for troubleshooting common TLC and HPLC issues.

References

Strategies to minimize impurity formation in (2-Ethyl-6-methylphenyl)hydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. Our aim is to help you minimize impurity formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis is a two-step process. First, the starting material, 2-Ethyl-6-methylaniline, is converted to its corresponding diazonium salt through a diazotization reaction. This is typically achieved using sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced to the desired hydrazine hydrochloride. Common reducing agents include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).

Q2: Why is temperature control so critical during the diazotization step?

A2: Aryl diazonium salts are generally unstable at higher temperatures.[1][2] Maintaining a low temperature, typically between 0 °C and 5 °C, is crucial to prevent the decomposition of the diazonium salt.[1][2] Elevated temperatures can lead to the formation of phenolic impurities and other byproducts, significantly reducing the yield and purity of the final product.

Q3: What are the most common classes of impurities I should be aware of?

A3: The primary impurities encountered are typically:

  • Azo Compounds: These are brightly colored impurities formed when the diazonium salt couples with unreacted 2-Ethyl-6-methylaniline or other nucleophilic aromatic species present in the reaction mixture.[3][4]

  • Tar-like Substances: These are complex, high-molecular-weight byproducts that can form under non-optimal conditions, such as incorrect pH or elevated temperatures.[5][6] Their formation is often associated with decomposition and polymerization pathways.

  • Unreacted Starting Material: Incomplete diazotization will leave residual 2-Ethyl-6-methylaniline in the reaction mixture.

  • Phenolic Impurities: Decomposition of the diazonium salt, often due to elevated temperatures, can lead to the formation of 2-Ethyl-6-methylphenol.[7]

Q4: Can I use a different reducing agent besides stannous chloride or sodium sulfite?

A4: Yes, other reducing agents have been reported for the reduction of aryl diazonium salts, such as zinc dust or ascorbic acid.[7] However, stannous chloride and sodium sulfite are the most commonly cited for this type of transformation. The choice of reducing agent can impact the impurity profile and the ease of product isolation. For example, while effective, the removal of tin byproducts after a stannous chloride reduction can be tedious.[8][9]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield of final product. 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperature.[1][2] 3. Inefficient reduction of the diazonium salt.1. Ensure slow, portion-wise addition of sodium nitrite solution while maintaining a temperature below 5 °C. Check for a slight excess of nitrous acid with starch-iodide paper. 2. Maintain strict temperature control (0-5 °C) throughout the diazotization and before the reduction step. 3. Ensure the correct stoichiometry of the reducing agent is used. For SnCl₂, a significant molar excess is often required.
Product is dark, oily, or tar-like instead of a crystalline solid. 1. Incorrect pH during reduction: If using sodium sulfite, an excessively alkaline pH can promote the formation of black tar-like substances. 2. High reaction temperature: Allowing the reaction to warm up prematurely can lead to decomposition and polymerization.1. When using sodium sulfite, carefully control the pH of the reduction mixture. It should be kept neutral or mildly acidic.[4] 2. Maintain the recommended low temperature during the addition of the diazonium salt to the reducing agent solution.
Final product has a strong yellow, orange, or red color. Presence of Azo Impurities: The diazonium salt has likely coupled with unreacted 2-Ethyl-6-methylaniline.[3][4] This is more probable if the diazotization was incomplete or if the pH is not sufficiently acidic.1. Ensure the diazotization reaction goes to completion. 2. Maintain a strongly acidic environment (pH < 2) during diazotization to minimize the presence of free aniline, which is the active coupling agent. 3. Purify the crude product by recrystallization. Activated carbon can be used to remove colored impurities.[10]
Difficulty filtering the final product (gummy solid). Co-precipitation of impurities with the product.Wash the crude solid with a non-polar organic solvent like hexane or diethyl ether to remove soluble organic impurities before recrystallization. A mixed solvent system for recrystallization might also be effective.[10]

Quantitative Data on Reaction Parameters

Parameter Condition Impact on Yield Impact on Purity Reference
Diazotization Temperature 0-5 °COptimalHigh[1][2]
> 10 °CDecreasedLow (Phenol formation)[7]
pH during Diazotization Strongly Acidic (pH < 2)OptimalHigh (Prevents azo coupling)[4]
Mildly Acidic / NeutralDecreasedLow (Azo coupling)[4]
Reducing Agent: SnCl₂ High Molar ExcessHighGood, but requires removal of tin salts[8][9]
Reducing Agent: Na₂SO₃ Neutral/Slightly Acidic pHGoodGood[11]
Alkaline pHLowLow (Tar formation)[5]

Experimental Protocols

Protocol 1: Synthesis using Stannous Chloride (SnCl₂) Reduction

This protocol is adapted from established procedures for the synthesis of arylhydrazines.

Step 1: Diazotization

  • In a flask equipped with a mechanical stirrer and a thermometer, suspend 2-Ethyl-6-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3-4 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 - 1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Step 2: Reduction

  • In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for several hours, or until the reaction is complete (monitor by TLC or HPLC).

  • The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.

Step 3: Purification

  • The crude this compound can be purified by recrystallization.

  • A common solvent system for arylhydrazine hydrochlorides is a mixture of a polar solvent like ethanol or methanol with water.[10]

  • Dissolve the crude solid in a minimal amount of hot ethanol/water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation & Purification start 2-Ethyl-6-methylaniline in HCl/H2O add_nitrite Add NaNO2 solution (0-5 °C) start->add_nitrite diazonium Diazonium Salt Intermediate add_nitrite->diazonium reduction Add Diazonium Salt to Reducer (0-10 °C) diazonium->reduction reducer Prepare Reducing Agent (e.g., SnCl2 in HCl) reducer->reduction crude_product Crude Product Slurry filtration Filter Crude Solid crude_product->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization final_product Pure (2-Ethyl-6-methylphenyl) hydrazine hydrochloride recrystallization->final_product

General synthesis and purification workflow.
Key Reaction and Impurity Pathways

This diagram illustrates the desired reaction pathway to the hydrazine product and a major competing side reaction that leads to the formation of an azo impurity.

G aniline 2-Ethyl-6-methylaniline diazonium Diazonium Salt aniline->diazonium 1. NaNO2, HCl 2. 0-5 °C azo_impurity Azo Impurity (Side Product) aniline->azo_impurity hydrazine (2-Ethyl-6-methylphenyl)hydrazine (Desired Product) diazonium->hydrazine Reduction (e.g., SnCl2) diazonium->azo_impurity Coupling Reaction (Incomplete Diazotization, incorrect pH)

Main reaction vs. azo impurity formation.

References

Optimizing solvent and temperature conditions for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing solvent and temperature conditions in reactions involving (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. The primary focus is on the Fischer indole synthesis, a cornerstone reaction for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: The most common application is the Fischer indole synthesis, a powerful acid-catalyzed reaction that produces an indole ring from a substituted phenylhydrazine and an aldehyde or ketone.[1][2] This method is widely used in the synthesis of pharmaceuticals, including antimigraine drugs of the triptan class.[2]

Q2: Why is the hydrochloride salt used instead of the free hydrazine base?

A2: The hydrochloride salt form offers enhanced stability and solubility in various solvents.[3] Using the hydrochloride salt can also lead to improved yields and minimize decomposition during the reaction compared to using the free base.[4]

Q3: What are the recommended solvents for the Fischer indole synthesis with this compound?

A3: The choice of solvent is critical and depends on the specific carbonyl compound and desired reaction conditions. Common choices include:

  • Acetic Acid: Often used as both a solvent and a co-catalyst, it is effective for the initial condensation to form the phenylhydrazone and the subsequent cyclization.[1][5]

  • Alcohols (Ethanol, Methanol): These are common solvents, particularly for the initial hydrazone formation step.[6]

  • Aprotic Solvents (Benzene, Toluene, DMSO): Benzene can be used for the condensation step, often under reflux conditions.[4] Polar aprotic solvents like DMSO have also been employed, sometimes in mixed systems (e.g., DMSO/AcOH/H₂O) for continuous flow processes.[5][7]

  • Water: The hydrochloride salt is soluble in water, which can be a component of the solvent system, especially when using strong mineral acids as catalysts.[8][9]

Q4: What is the optimal temperature range for these reactions?

A4: The optimal temperature varies significantly based on the reactivity of the substrates and the solvent/catalyst system used.

  • Room Temperature: Some reactions, particularly with reactive ketones, can proceed at room temperature in solvents like acetic acid.[1][10]

  • Elevated Temperatures (Reflux): Heating is commonly required to drive the cyclization step. This often involves refluxing the reaction mixture in the chosen solvent (e.g., acetic acid or benzene).[1][4]

  • High Temperatures (80°C - 190°C): More demanding substrates may require higher temperatures to achieve a reasonable reaction rate.[7][11] Continuous flow methods have utilized temperatures between 80°C and 125°C to reduce reaction times.[7]

Q5: What type of acid catalyst should be used?

A5: The Fischer indole synthesis requires an acid catalyst. Both Brønsted and Lewis acids are effective.

  • Brønsted Acids: HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid are commonly used.[2][12]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and iron chloride (FeCl₃) are also successful catalysts for this transformation.[1][2] The choice of acid can influence the reaction rate and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield 1. Ineffective catalyst or insufficient catalyst loading. 2. Reaction temperature is too low. 3. Impure starting materials or solvent. 4. Decomposition of starting material or intermediate.1. Screen different Brønsted or Lewis acids (e.g., switch from acetic acid to PPA or ZnCl₂). Increase catalyst loading. 2. Gradually increase the reaction temperature, moving from room temperature to reflux. 3. Ensure the hydrazine, carbonyl compound, and solvent are pure and dry. 4. Use the more stable hydrochloride salt.[4] Consider running the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products 1. Use of an unsymmetrical ketone (e.g., R-CH₂-CO-CH₂-R'). 2. Competing side reactions.1. The reaction can cyclize to either side of the ketone, yielding two different indole isomers.[5][12] The product ratio can be influenced by the acidity and temperature; higher acidity and temperature may favor cyclization toward the less substituted position.[12] Modify the catalyst and temperature to favor the desired isomer. 2. Ensure the carbonyl compound is not an α,β-unsaturated ketone, which can lead to side reactions.[5]
Reaction Stalls or is Sluggish 1. Poor solubility of the hydrazine salt in the chosen solvent. 2. Insufficient heat being applied. 3. The chosen catalyst is too weak for the specific substrate combination.1. Try a different solvent system. For example, if using a non-polar solvent, switch to a more polar one like acetic acid or ethanol. 2. Increase temperature to the solvent's reflux point. 3. Switch to a stronger acid catalyst, such as polyphosphoric acid or a Lewis acid like BF₃.[2]
Formation of Dark Tar 1. Reaction temperature is too high, causing decomposition. 2. Presence of excess alkali during the synthesis of the hydrazine starting material can lead to tar.[13] 3. Oxidative side reactions.1. Reduce the reaction temperature or shorten the reaction time. 2. Ensure the starting this compound is of high purity. 3. Run the reaction under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical conditions for the Fischer indole synthesis based on literature for substituted phenylhydrazines.

PhenylhydrazineCarbonyl CompoundSolventCatalystTemperatureYield
o,m-tolylhydrazine hydrochloridesIsopropyl methyl ketoneAcetic Acid(Self-catalyzed)Room Temp.High Yield
p-Nitrophenylhydrazines2-MethylcyclohexanoneAcetic Acid(Self-catalyzed)RefluxHigh Yield
PhenylhydrazineAcetoneEthanolSolid AcidStirring/Grinding~79%
N′-methyl-2,6-dimethylphenylhydrazine HClCyclohexanoneBenzene(Self-catalyzed)RefluxImproved Yield
Substituted Phenylhydrazine HClAliphatic AldehydesDMSO/AcOH/H₂O(Self-catalyzed)80-100 °CNot specified

Note: Yields are highly substrate-dependent. This table provides a general reference.[1][4][6][7]

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis in Acetic Acid

This protocol describes a typical one-pot procedure for synthesizing an indole derivative from this compound and a ketone.

Materials:

  • This compound

  • Selected ketone (e.g., cyclohexanone) (1.0 - 1.2 equivalents)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reactant Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen ketone (1.1 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to create a solution or suspension with a concentration of approximately 0.5-1.0 M.

  • Reaction: Stir the mixture. Depending on the ketone's reactivity, the reaction can be run at room temperature for several hours or heated to reflux (typically 80-120°C) for 1-4 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of ice-cold water. This may precipitate the crude indole product.

  • Neutralization: Carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the final indole product.

Visualizations

experimental_workflow start Start reactants 1. Combine Hydrazine HCl and Carbonyl Compound start->reactants solvent_catalyst 2. Add Solvent (e.g., Acetic Acid) reactants->solvent_catalyst reaction 3. Heat to Reaction Temp (e.g., Reflux) Monitor via TLC solvent_catalyst->reaction workup 4. Quench with Water & Neutralize reaction->workup extraction 5. Organic Extraction workup->extraction purification 6. Dry, Concentrate & Purify (Chromatography) extraction->purification product Final Product purification->product

Caption: General workflow for the Fischer Indole Synthesis.

troubleshooting_logic start Issue: Low Yield q_temp Is Reaction Temperature Optimized? start->q_temp a_increase_temp Action: Increase Temperature (e.g., to Reflux) q_temp->a_increase_temp No q_catalyst Is Catalyst Effective? q_temp->q_catalyst Yes end Re-evaluate Reaction a_increase_temp->end a_change_catalyst Action: Screen Stronger Brønsted or Lewis Acids q_catalyst->a_change_catalyst No q_solvent Is Solubility an Issue? q_catalyst->q_solvent Yes a_change_catalyst->end a_change_solvent Action: Change to a More Suitable Solvent q_solvent->a_change_solvent Yes q_solvent->end No a_change_solvent->end

Caption: Troubleshooting logic for a low-yield reaction.

References

Addressing solubility issues of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, focusing on common solubility challenges in organic solvents.

Troubleshooting Guide

Issue: Poor solubility in a desired organic solvent.

When encountering difficulty dissolving this compound, follow this troubleshooting workflow to identify an effective solubilization strategy.

G cluster_0 start Start: Solubility Issue ((2-Ethyl-6-methylphenyl)hydrazine HCl does not dissolve) solvent_check Is the solvent polar (e.g., Methanol, Ethanol, DMF, DMSO)? start->solvent_check physical_methods Employ Physical Dissolution Aids: - Vigorous Stirring - Gentle Warming - Sonication solvent_check->physical_methods Yes cosolvent Try a Co-Solvent System (e.g., add small amount of a polar solvent like Methanol to your less polar solvent) solvent_check->cosolvent No physical_methods->cosolvent Failure success Success: Compound Dissolved physical_methods->success Success free_base Chemical Modification: Convert to Free Base (Neutralize with a mild base) cosolvent->free_base Failure cosolvent->success Success free_base->success Success reassess Reassess Solvent Choice or Experimental Design free_base->reassess Failure

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: As a hydrochloride salt, the molecule is highly polar due to the presence of the charged ammonium group (-NH2+) and the chloride counter-ion. This high polarity leads to strong crystal lattice energy, making it more soluble in polar solvents that can solvate the ions effectively, such as water, methanol, and ethanol.[1] In contrast, nonpolar or weakly polar organic solvents like diethyl ether, hexane, or toluene cannot effectively stabilize these charges, resulting in poor solubility.

Q2: What are the recommended initial solvents for dissolving this compound?

A2: For direct dissolution, it is best to start with polar solvents. While specific quantitative data is not widely published, similar hydrazine salts show good solubility in the following:

  • High-Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1][2]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1]

Q3: I need to run my reaction in a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). What is the most reliable method to achieve solubility?

A3: The most effective and widely used strategy is to convert the hydrochloride salt to its corresponding free amine/base form of (2-Ethyl-6-methylphenyl)hydrazine.[1] The free base is significantly less polar and will be much more soluble in a broader range of organic solvents, including DCM and THF. This is a standard procedure before many coupling reactions.[1]

Q4: Can I improve solubility by heating the mixture?

A4: Gentle warming can increase both the rate of dissolution and the equilibrium solubility to a certain extent.[1] However, caution is advised as excessive heat can lead to decomposition, especially with hydrazine derivatives. It is recommended to heat gently and monitor for any color changes that might indicate degradation.

Q5: Will physical methods like sonication or vigorous stirring help?

A5: Yes, these methods can aid dissolution.[1]

  • Vigorous Stirring: Maximizes the contact between the solute's surface area and the solvent.

  • Sonication: Uses ultrasonic waves to break apart solid aggregates, which can enhance the interaction between the solvent and the solute.[1] These physical methods are often attempted before resorting to chemical modifications.

Solubility Data Summary

Quantitative solubility data for this compound is limited in published literature. The table below provides a qualitative summary based on the general behavior of similar hydrochloride salts.

Solvent ClassExamplesExpected SolubilityNotes
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleThe polarity and hydrogen bonding capacity of these solvents effectively solvate the salt.[2][3]
Polar Aprotic DMF, DMSOSolubleGood solubility is expected due to the high polarity of these solvents.[1]
Less Polar Dichloromethane (DCM), ChloroformSlightly Soluble to InsolubleA co-solvent system or conversion to the free base is often necessary.[1]
Nonpolar Toluene, Hexane, Diethyl EtherInsolubleThese solvents cannot overcome the crystal lattice energy of the salt.[1]
Ester Ethyl AcetateInsolubleGenerally poor solubility is expected.[1]

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes the neutralization of this compound to its more organic-soluble free base form.

G cluster_0 start Start: (2-Ethyl-6-methylphenyl)hydrazine HCl dissolve 1. Dissolve HCl salt in a suitable polar solvent (e.g., water or minimal MeOH). start->dissolve cool 2. Cool the solution in an ice bath (0°C). dissolve->cool add_base 3. Add a mild aqueous base (e.g., sat. NaHCO3 or 1M NaOH) dropwise with stirring. cool->add_base extract 4. Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate) multiple times. add_base->extract combine_wash 5. Combine organic layers and wash with brine to remove residual water. extract->combine_wash dry 6. Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4). combine_wash->dry filter_concentrate 7. Filter and concentrate under reduced pressure (rotary evaporator). dry->filter_concentrate end End: Isolated Free Base filter_concentrate->end

Caption: Workflow for converting the HCl salt to its free base.

Methodology:

  • Dissolution: Dissolve the this compound in a minimum amount of a suitable polar solvent such as water or methanol.

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermic neutralization reaction.

  • Neutralization: While stirring, slowly add a mild aqueous base, such as a saturated sodium bicarbonate solution or a 1M sodium hydroxide solution, dropwise. Monitor the pH with litmus paper or a pH meter until it becomes basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water.[1]

  • Drying: Dry the combined organic phase over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1]

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the free base, which is often an oil or a low-melting solid.[1]

Caution: The free hydrazine derivative may be less stable than its hydrochloride salt and can be sensitive to air oxidation. It is often recommended to prepare the free base immediately before its intended use in a subsequent reaction.[1]

References

Technical Support Center: Kinetic Studies for the Optimization of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. The focus is on the optimization of its reactions, primarily the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is predominantly used as a reactant in the Fischer indole synthesis.[1] This reaction allows for the creation of substituted indole rings, which are important structural motifs in many pharmaceuticals and biologically active compounds.

Q2: Why is the hydrochloride salt of the hydrazine typically used in these reactions?

A2: The hydrochloride salt of hydrazines, including (2-Ethyl-6-methylphenyl)hydrazine, is often used to improve the stability and handling of the compound. The salt form is generally less prone to decomposition and can be weighed and stored more reliably than the free base. The acidic conditions of the Fischer indole synthesis are also compatible with the use of the hydrochloride salt.

Q3: What types of catalysts are effective for the Fischer indole synthesis with this sterically hindered hydrazine?

A3: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, and aluminum chloride) can catalyze the reaction.[1] The choice of catalyst can be critical, especially with sterically hindered substrates, and may require optimization for a specific reaction.

Q4: Are there any known signaling pathways directly involving this compound?

A4: There is no evidence in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role is as a synthetic intermediate in the creation of more complex molecules, which may in turn have biological activity.

Troubleshooting Guides

Problem: Low or no yield of the desired indole product.

Potential Cause Troubleshooting Step
Insufficiently acidic catalyst Switch to a stronger acid catalyst. For example, if zinc chloride gives poor results, polyphosphoric acid (PPA) or a stronger Brønsted acid might be more effective.
Low reaction temperature The key[2][2]-sigmatropic rearrangement step often requires significant thermal energy. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
Steric hindrance The ethyl and methyl groups at the ortho positions of the phenylhydrazine create significant steric hindrance. This can slow down the reaction or favor side reactions. Consider using a less sterically demanding ketone if possible, or explore microwave-assisted synthesis to provide localized, rapid heating which can sometimes overcome steric barriers.
Decomposition of starting material or product Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction closely and aim for the shortest possible reaction time that gives a reasonable conversion.

Problem: Formation of multiple unidentified byproducts.

Potential Cause Troubleshooting Step
Side reactions Sterically hindered hydrazines can be prone to side reactions like cleavage of the N-N bond.[3] This can lead to the formation of aniline byproducts. Using milder reaction conditions (lower temperature, weaker acid) for a longer duration might minimize these side reactions.
Impure starting materials Ensure the this compound and the ketone are of high purity. Impurities can lead to a complex mixture of products.
Oxidation of the indole product Indoles can be susceptible to oxidation, especially at high temperatures and in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

Data Presentation

Due to the lack of specific kinetic data for this compound, the following table presents representative yields for the Fischer indole synthesis with analogous sterically hindered phenylhydrazines and various ketones to guide reaction optimization.

Table 1: Representative Yields of Fischer Indole Synthesis with Substituted Phenylhydrazines

Phenylhydrazine ReactantKetone/Aldehyde ReactantCatalyst/SolventTemperature (°C)Yield (%)
Phenylhydrazine hydrochlorideCyclohexanoneAcetic AcidReflux76-85
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidRoom Temp.High Yield
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidRoom Temp.88 (mixture of isomers)[4]
o,p-Nitrophenylhydrazines2-MethylcyclohexanoneAcetic AcidRefluxHigh Yield[4]
PhenylhydrazineEthyl methyl ketone[bmim(BF4)] / MeOHRefluxHigh Yield

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of 8-Ethyl-7-methyl-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from procedures for similar sterically hindered hydrazines.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add cyclohexanone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from ethanol to obtain the purified 8-ethyl-7-methyl-1,2,3,4-tetrahydrocarbazole.

  • Dry the purified product under vacuum.

Mandatory Visualization

Fischer_Indole_Synthesis cluster_start Reactants reactant reactant intermediate intermediate product product reagent reagent A (2-Ethyl-6-methylphenyl)hydrazine hydrochloride C Hydrazone Formation A->C B Ketone / Aldehyde B->C D Phenylhydrazone C->D H2O E Tautomerization (Ene-hydrazine formation) D->E F Ene-hydrazine E->F G [3,3]-Sigmatropic Rearrangement F->G H Di-imine Intermediate G->H I Rearomatization H->I J Aminoacetal Intermediate I->J K Cyclization & Elimination of Ammonia J->K L Substituted Indole K->L - NH3 Catalyst Acid Catalyst (H+) Catalyst->E

Caption: Fischer Indole Synthesis Workflow.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node issue_node issue_node start Start Fischer Indole Synthesis Experiment check_yield Is the yield acceptable? start->check_yield low_yield Low Yield check_yield->low_yield No check_purity Is the product pure? check_yield->check_purity Yes optimize_temp Increase Reaction Temperature low_yield->optimize_temp change_catalyst Change Acid Catalyst (e.g., to PPA) low_yield->change_catalyst check_time Optimize Reaction Time (monitor by TLC) low_yield->check_time impure_product Impure Product check_purity->impure_product No end_success Successful Synthesis check_purity->end_success Yes inert_atmosphere Use Inert Atmosphere (N2 or Ar) impure_product->inert_atmosphere purify_reagents Purify Starting Materials impure_product->purify_reagents adjust_conditions Adjust Conditions (milder acid, lower temp) impure_product->adjust_conditions optimize_temp->check_yield change_catalyst->check_yield check_time->check_yield inert_atmosphere->check_purity purify_reagents->start adjust_conditions->check_purity

Caption: Troubleshooting Logic for Fischer Indole Synthesis.

References

Validation & Comparative

A Comparative Analysis of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride and Other Hydrazine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, stability, and toxicity of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride in comparison to other key hydrazine derivatives, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of this compound alongside three other widely used hydrazine derivatives: phenylhydrazine hydrochloride, 4-methylphenylhydrazine hydrochloride, and 2,4-dinitrophenylhydrazine. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable hydrazine derivative for their specific applications, with a focus on performance and safety.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of these hydrazine derivatives are summarized in the table below, offering a clear overview of their key characteristics.

PropertyThis compoundPhenylhydrazine hydrochloride4-Methylphenylhydrazine hydrochloride2,4-Dinitrophenylhydrazine
Molecular Formula C₉H₁₅ClN₂C₆H₉ClN₂C₇H₁₁ClN₂C₆H₆N₄O₄
Molecular Weight 186.68 g/mol [1]144.60 g/mol [2]158.63 g/mol [3][4]198.14 g/mol
Melting Point Not available250-254 °C (dec.)[5][6]>200 °C (dec.)[4][7]198 - 202 °C (dec.)[8]
Appearance Powder[9]White to pale yellow crystalline powder[2]Off-white to beige-brownish flaky powder[3][4]Red to orange crystalline solid[8]
Solubility in Water SolubleSoluble[2]Soluble[3][4]Slightly soluble[8]

Reactivity and Performance in Organic Synthesis

Hydrazine derivatives are pivotal reagents in organic synthesis, most notably in the Fischer indole synthesis. The reactivity of phenylhydrazines is significantly influenced by the electronic nature of the substituents on the aromatic ring.

This compound , with its electron-donating ethyl and methyl groups, is expected to exhibit enhanced nucleophilicity compared to the unsubstituted phenylhydrazine hydrochloride. This increased reactivity can lead to faster reaction rates and potentially higher yields in reactions such as the formation of hydrazones and subsequent cyclization in the Fischer indole synthesis.

In contrast, 2,4-dinitrophenylhydrazine possesses two strongly electron-withdrawing nitro groups. This structural feature significantly reduces the nucleophilicity of the hydrazine moiety, making it less reactive in many synthetic applications compared to phenylhydrazine and its alkyl-substituted counterparts. However, this reduced reactivity is coupled with the formation of brightly colored and often crystalline hydrazones, making it an invaluable reagent for the qualitative and quantitative analysis of aldehydes and ketones (Brady's test).

4-Methylphenylhydrazine hydrochloride , with a single electron-donating methyl group, represents an intermediate case between phenylhydrazine and the more substituted this compound in terms of expected reactivity.

The following diagram illustrates the general workflow for comparing the reactivity of these hydrazine derivatives in a typical hydrazone formation reaction, which is a key step in the Fischer indole synthesis.

G Workflow for Comparative Reactivity Analysis cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare equimolar solutions of each hydrazine hydrochloride in a suitable solvent (e.g., ethanol). C Mix the hydrazine and carbonyl solutions under controlled temperature. A->C B Prepare a solution of a model carbonyl compound (e.g., cyclohexanone). B->C D Monitor the reaction progress over time. C->D E Withdraw aliquots at specific time intervals. D->E F Analyze aliquots using HPLC or UV-Vis spectroscopy to determine the concentration of reactants and products. E->F G Calculate reaction rates and compare the nucleophilicity of the hydrazine derivatives. F->G

A generalized workflow for comparing the reactivity of different hydrazine derivatives.

Stability of Hydrazine Derivatives

The stability of hydrazine derivatives is a critical factor for their storage and handling. As hydrochloride salts, the compounds discussed are generally more stable than their free base counterparts. However, they can still be susceptible to decomposition, particularly when exposed to light, air, and certain metals.

2,4-Dinitrophenylhydrazine is notably less stable and is often supplied wetted with water or other solvents to reduce the risk of explosion, as it can be sensitive to shock and friction when dry.[10]

Toxicity Profile

A comparative overview of the available toxicity data is essential for the safe handling and risk assessment of these compounds.

CompoundLD50 (Oral, Rat)Key Hazards
This compoundNot availableSuspected carcinogen, skin sensitizer, causes serious eye damage.[11]
Phenylhydrazine hydrochloride188 mg/kg[12]Toxic if swallowed, potential carcinogen, skin and eye irritant.[5][13]
4-Methylphenylhydrazine hydrochlorideNot availableToxic if swallowed, may cause respiratory irritation.[14]
2,4-DinitrophenylhydrazineNot availableFlammable solid, harmful if swallowed, potential for explosion when dry.[10]

The available data indicates that phenylhydrazine and its derivatives should be handled with caution due to their potential toxicity and carcinogenicity. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should always be worn when working with these compounds.

Experimental Protocols

Comparative Analysis of Reactivity in Hydrazone Formation via UV-Vis Spectroscopy

This protocol outlines a method to compare the relative rates of hydrazone formation for different hydrazine derivatives with a model aldehyde.

Objective: To determine the relative nucleophilicity of this compound, phenylhydrazine hydrochloride, and 4-methylphenylhydrazine hydrochloride by monitoring the kinetics of their reaction with p-nitrobenzaldehyde.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • 4-Methylphenylhydrazine hydrochloride

  • p-Nitrobenzaldehyde

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare 0.01 M stock solutions of each hydrazine hydrochloride in methanol.

    • Prepare a 0.01 M stock solution of p-nitrobenzaldehyde in methanol.

  • Kinetic Measurement:

    • In a quartz cuvette, mix 1.5 mL of the p-nitrobenzaldehyde solution with 1.5 mL of one of the hydrazine hydrochloride solutions.

    • Immediately begin recording the absorbance at the λmax of the resulting hydrazone (determined by a preliminary scan) at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).

    • Repeat the experiment for each of the hydrazine derivatives under identical conditions.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • The initial rate of the reaction can be determined from the initial slope of the curve. A steeper slope indicates a faster reaction rate and higher nucleophilicity of the hydrazine derivative.

The following diagram illustrates the expected signaling pathway for this type of kinetic analysis.

G Kinetic Analysis of Hydrazone Formation Hydrazine Hydrazine Derivative Hydrazone p-Nitrobenzaldehyde Hydrazone (Chromophore) Hydrazine->Hydrazone Reacts with Aldehyde p-Nitrobenzaldehyde Aldehyde->Hydrazone Reacts with Spectrophotometer UV-Vis Spectrophotometer Hydrazone->Spectrophotometer Absorbs light at λmax Data Absorbance vs. Time Data Spectrophotometer->Data Generates Rate Reaction Rate Calculation Data->Rate Used for

Signaling pathway for UV-Vis kinetic analysis of hydrazone formation.
Comparative Fischer Indole Synthesis Monitored by HPLC

This protocol provides a framework for comparing the performance of different hydrazine derivatives in the Fischer indole synthesis.

Objective: To compare the yield and reaction rate of the Fischer indole synthesis using this compound, phenylhydrazine hydrochloride, and 4-methylphenylhydrazine hydrochloride with cyclohexanone.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • 4-Methylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • In separate round-bottom flasks, dissolve equimolar amounts of each hydrazine hydrochloride and cyclohexanone in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid to each flask.

    • Heat the reaction mixtures to reflux.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a known volume of the mobile phase.

    • Filter the sample before injection into the HPLC.

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method to separate and quantify the starting materials, intermediate hydrazone, and the final indole product. A gradient elution with a water/acetonitrile mobile phase is typically effective.[15]

    • Detection is commonly performed at a UV wavelength where all components absorb, such as 254 nm.[15]

  • Data Analysis:

    • Construct calibration curves for the starting materials and the expected indole products.

    • Calculate the concentration of each component in the reaction mixture at each time point.

    • Plot the concentration of the indole product versus time for each hydrazine derivative to compare the reaction rates and final yields.

The logical relationship for this experimental setup is depicted in the following diagram.

G Fischer Indole Synthesis Comparison Workflow cluster_0 Reaction Stage cluster_1 Monitoring & Analysis Stage cluster_2 Results Hydrazine1 (2-Ethyl-6-methylphenyl)hydrazine HCl + Cyclohexanone Sampling Time-based Aliquot Sampling Hydrazine1->Sampling Hydrazine2 Phenylhydrazine HCl + Cyclohexanone Hydrazine2->Sampling Hydrazine3 4-Methylphenylhydrazine HCl + Cyclohexanone Hydrazine3->Sampling Catalyst H₂SO₄ (catalyst) in Ethanol HPLC HPLC Analysis (C18, UV detection) Sampling->HPLC Quantification Quantification of Reactants & Products HPLC->Quantification Comparison Comparison of Reaction Rates and Yields Quantification->Comparison

Logical workflow for comparing Fischer indole synthesis performance.

Conclusion

This comparative guide highlights the key differences between this compound and other common hydrazine derivatives. The increased electron density on the aromatic ring of this compound suggests a higher reactivity, which could be advantageous in synthetic applications requiring enhanced nucleophilicity. Conversely, the electronic properties of 2,4-dinitrophenylhydrazine make it an excellent tool for analytical purposes. The choice of a specific hydrazine derivative should be guided by a careful consideration of the desired reactivity, stability, and the safety precautions necessitated by its toxicity profile. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and make informed decisions for their specific research and development needs.

References

Comparative Guide to Analytical Methods for the Quantification of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a hydrazine derivative. Due to the potential genotoxicity of hydrazine compounds, accurate and sensitive quantification is critical in pharmaceutical development and quality control.[1] This document outlines common analytical techniques, presenting their principles, experimental protocols, and performance data to aid in method selection and validation.

Introduction to Analytical Approaches

The quantification of hydrazine and its derivatives often requires a derivatization step to enhance detection by common analytical instruments.[1] The most prevalent methods involve High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These techniques offer varying degrees of sensitivity, selectivity, and complexity.

Key Considerations for Method Selection:

  • Sensitivity: The ability to detect low levels of the analyte (Limit of Detection, LOD, and Limit of Quantification, LOQ).

  • Selectivity: The ability to differentiate the analyte from other components in the sample matrix.

  • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Method Comparison

The following table summarizes the performance of two common analytical methods applicable to the quantification of hydrazine derivatives. The data presented is based on studies validating methods for hydrazine and similar compounds and can be considered indicative for the analysis of this compound.

ParameterRP-HPLC with DerivatizationUV-Visible Spectrophotometry
Principle Chromatographic separation of the derivatized analyte followed by UV detection.Measurement of light absorbance by a colored derivative of the analyte.
Derivatizing Agent Salicylaldehyde[1][2], p-Dimethylaminobenzaldehyde (p-DAB)[3]p-Dimethylaminobenzaldehyde (p-DAB)[3], Nitrite[4]
Limit of Detection (LOD) As low as 3.1 ppm[2], 0.10 µg/mL[5]0.1 µmol L−1[3], 0.2 µg/g[5]
Limit of Quantification (LOQ) 0.30 µg/mL[5]0.3 µmol L−1[3], 0.6 µg/g[5]
**Linearity (R²) **> 0.9998[5]> 0.999[5]
Accuracy (% Recovery) 96.9%–100.8%[5]97.8%-100.0%[5], 96.90% - 99.77%[4]
Precision (%RSD) < 2%< 2%

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

This method involves the reaction of the hydrazine moiety with an aldehyde, typically salicylaldehyde, to form a stable hydrazone that can be readily detected by a UV detector.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Inertsil ODS-3V, 250 mm × 4.6 mm, 5µm)[2]

Reagents:

  • HPLC grade methanol and water[2]

  • Ammonium dihydrogen phosphate[2]

  • Salicylaldehyde[2]

  • This compound standard

  • Sample containing this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a buffer (e.g., 10 gm ammonium dihydrogen phosphate in 1000 mL water) and methanol in a 25:75 v/v ratio.[2]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in a suitable diluent (e.g., methanol) to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent.

  • Derivatization: To both standard and sample solutions, add the derivatizing agent (e.g., salicylaldehyde). Allow the reaction to proceed under controlled conditions (e.g., 20 minutes at room temperature) to ensure complete formation of the hydrazone.[2]

  • Chromatographic Analysis: Inject the derivatized standard and sample solutions into the HPLC system.

    • Flow Rate: 1.0 mL/min[1][2]

    • Detection Wavelength: 360 nm[1][2]

  • Quantification: Compare the peak area of the derivatized analyte in the sample chromatogram to that of the standard chromatogram to determine the concentration.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation Prep_Standard Prepare Standard Solution Derivatization Derivatization (e.g., with Salicylaldehyde) Prep_Standard->Derivatization Prep_Sample Prepare Sample Solution Prep_Sample->Derivatization HPLC_Analysis HPLC Analysis (C18 Column, UV Detection at 360 nm) Derivatization->HPLC_Analysis Data_Analysis Data Analysis (Peak Area Comparison) HPLC_Analysis->Data_Analysis Quantification Quantification of Analyte Data_Analysis->Quantification

Caption: Workflow for HPLC quantification of this compound.

UV-Visible Spectrophotometry

This colorimetric method is based on the reaction of the hydrazine derivative with a chromogenic reagent, such as p-dimethylaminobenzaldehyde (p-DAB), to form a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.[3]

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • p-Dimethylaminobenzaldehyde (p-DAB) solution[3]

  • Suitable solvent (e.g., acidic medium)[3]

  • This compound standard

  • Sample containing this compound

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound at different known concentrations.

  • Sample Preparation: Prepare a solution of the sample in the same solvent used for the standards.

  • Color Development: Add the p-DAB reagent to each standard and sample solution. Allow the color to develop for a specified time.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (e.g., 460 nm for the p-DAB derivative).[3]

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.

Spectrophotometry_Workflow cluster_prep Solution Preparation Prep_Standards Prepare Standard Solutions (Multiple Concentrations) Color_Development Color Development (Addition of p-DAB) Prep_Standards->Color_Development Prep_Sample Prepare Sample Solution Prep_Sample->Color_Development Absorbance_Measurement Absorbance Measurement (e.g., at 460 nm) Color_Development->Absorbance_Measurement Calibration_Curve Generate Calibration Curve Absorbance_Measurement->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for spectrophotometric quantification of this compound.

Conclusion

Both RP-HPLC and UV-Visible Spectrophotometry are suitable methods for the quantification of this compound, provided a derivatization step is included. The choice of method will depend on the specific requirements of the analysis.

  • RP-HPLC offers higher selectivity and is the preferred method when analyzing complex matrices where specificity is crucial.

  • UV-Visible Spectrophotometry is a simpler and more cost-effective technique, suitable for routine analysis of less complex samples.

It is imperative that any chosen method is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][5] Validation should encompass parameters such as specificity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and robustness.

References

A Comparative Guide to the Spectroscopic Characterization of Reaction Products from (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products derived from (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, focusing on their spectroscopic characterization. Primarily utilized in the Fischer indole synthesis, this reagent is a key building block for the creation of substituted indoles and carbazoles, structures of significant interest in medicinal chemistry and drug development. This document offers a comparative overview of the expected reaction products, their spectroscopic signatures, and alternative synthetic strategies, supported by experimental data from analogous reactions.

Executive Summary

This compound is a versatile reagent for the synthesis of complex heterocyclic compounds. Its reaction with cyclic ketones, such as cyclohexanone, through the Fischer indole synthesis, is expected to yield the corresponding tetrahydrocarbazole derivative, namely 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole. This guide details the predicted spectroscopic data for this product, provides a comprehensive experimental protocol, and compares this synthetic route with alternatives, offering valuable insights for researchers engaged in the synthesis of novel indole-based molecules.

Reaction Overview: Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that involves the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[2][3] The use of a substituted phenylhydrazine, such as this compound, allows for the introduction of specific substituents onto the resulting indole core.

The general reaction scheme with cyclohexanone is as follows:

Caption: Fischer Indole Synthesis with (2-Ethyl-6-methylphenyl)hydrazine.

Spectroscopic Characterization of the Expected Product: 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole

Table 1: Predicted Spectroscopic Data for 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole

Spectroscopic TechniquePredicted Chemical Shifts / FrequenciesInferred Structural Features
¹H NMR (CDCl₃, 400 MHz)δ 7.8-8.0 (s, 1H, NH), 6.8-7.2 (m, 2H, Ar-H), 2.7-2.9 (q, 2H, -CH₂-CH₃), 2.6-2.8 (t, 2H, Ar-CH₂-), 2.4-2.5 (s, 3H, Ar-CH₃), 1.8-2.0 (m, 4H, -CH₂-CH₂-), 1.2-1.4 (t, 3H, -CH₂-CH₃)Presence of an indole NH proton, aromatic protons, an ethyl group, a methyl group, and the saturated cyclic portion of the tetrahydrocarbazole ring.
¹³C NMR (CDCl₃, 100 MHz)δ 135-138 (Ar-C), 125-130 (Ar-C), 118-122 (Ar-C), 108-112 (Ar-C), 20-25 (-CH₂-), 15-20 (Ar-CH₃), 10-15 (-CH₂-CH₃)Aromatic carbons of the indole ring, and aliphatic carbons of the ethyl, methyl, and tetrahydrocarbazole ring system.
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2930, ~2850 (Aliphatic C-H stretch), ~1600, ~1470 (C=C stretch), ~740 (Ar C-H bend)Characteristic functional groups including the N-H bond of the indole, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.
Mass Spectrometry (EI)m/z (M⁺) ≈ 199, fragments corresponding to loss of ethyl and methyl groups.Molecular weight of the product and fragmentation patterns confirming the presence of the alkyl substituents.

Detailed Experimental Protocol: Synthesis of 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from general procedures for the Fischer indole synthesis of tetrahydrocarbazoles.[11][12][13]

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • 10% Sodium Hydroxide Solution

  • Dichloromethane or Diethyl Ether

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve this compound in a minimal amount of water and basify with a 10% sodium hydroxide solution until the free hydrazine precipitates. Extract the free hydrazine with dichloromethane or diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Fischer Indole Synthesis: To a round-bottom flask equipped with a reflux condenser, add the free (2-Ethyl-6-methylphenyl)hydrazine (1 equivalent) or the hydrochloride salt directly, and cyclohexanone (1.1 equivalents).

  • Add glacial acetic acid as the solvent and catalyst (approximately 5-10 volumes relative to the hydrazine).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-water with stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the product precipitates.

  • Collect the crude product by vacuum filtration and wash thoroughly with deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra of the purified product to confirm its structure.

Experimental_Workflow start Start reagents Combine (2-Ethyl-6-methylphenyl)hydrazine HCl, Cyclohexanone, and Acetic Acid start->reagents reflux Heat to Reflux (2-4 hours) reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water and Neutralize with NaOH cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize characterize Spectroscopic Characterization (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole.

Comparison with Alternative Synthetic Routes and Reagents

While this compound is a potent precursor for the synthesis of 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole, several alternatives exist for the synthesis of substituted indoles.

1. Alternative Substituted Phenylhydrazines:

The electronic nature of the substituents on the phenylhydrazine ring can significantly influence the yield and reaction conditions of the Fischer indole synthesis.[14]

  • Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups generally increase the nucleophilicity of the hydrazine and facilitate the reaction, often leading to higher yields under milder conditions.[2][15]

  • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can decrease the reactivity of the hydrazine, potentially requiring harsher reaction conditions and resulting in lower yields.[2]

Table 2: Qualitative Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis

Phenylhydrazine SubstituentExpected ReactivityTypical YieldsReference
4-Methyl (p-tolylhydrazine)HighGood to Excellent[2]
4-MethoxyHighGood to Excellent[15]
2-Ethyl-6-methyl Moderate to High Good (Predicted) -
4-NitroLowLow to Moderate[2]
4-ChloroModerateModerate[15]

2. Alternative Indole Syntheses:

Several other named reactions provide access to the indole core, which can be advantageous depending on the desired substitution pattern and the availability of starting materials.[14]

  • Leimgruber-Batcho Indole Synthesis: A two-step synthesis that is particularly useful for preparing indoles with various substituents.

  • Reissert Indole Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate.

  • Madelung Indole Synthesis: The intramolecular cyclization of an N-phenylamide at high temperature.

  • Nenitzescu Indole Synthesis: The reaction of a benzoquinone with an enamine.

Signaling_Pathways cluster_fischer Fischer Indole Synthesis cluster_alternatives Alternative Indole Syntheses hydrazine (2-Ethyl-6-methylphenyl)hydrazine hydrazone Phenylhydrazone Intermediate hydrazine->hydrazone ketone Cyclic Ketone ketone->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & NH₃ Elimination rearrangement->cyclization product 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole cyclization->product leimgruber Leimgruber-Batcho reissert Reissert madelung Madelung start Indole Synthesis cluster_fischer cluster_fischer start->cluster_fischer cluster_alternatives cluster_alternatives start->cluster_alternatives

Caption: Overview of synthetic pathways to substituted indoles.

Conclusion

This compound serves as a valuable precursor in the Fischer indole synthesis for the generation of substituted tetrahydrocarbazoles. The expected product from its reaction with cyclohexanone, 8-ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole, can be reliably characterized using a combination of NMR, IR, and mass spectrometry. While specific experimental data for this exact compound is limited, analysis of analogous structures provides a strong predictive framework for its spectroscopic properties. For researchers in drug discovery, understanding the reactivity of this and related substituted phenylhydrazines, as well as being aware of alternative synthetic routes, is crucial for the efficient design and synthesis of novel indole-based therapeutic agents. The provided experimental protocol offers a robust starting point for the practical synthesis and subsequent investigation of these important heterocyclic scaffolds.

References

A Comparative Analysis of the Reactivity of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride and Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride and the archetypal phenylhydrazine. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supplemented with a proposed experimental framework for direct quantitative comparison. This document aims to assist researchers in selecting the appropriate reagent for their synthetic needs, particularly in reactions such as hydrazone formation and the Fischer indole synthesis.

Theoretical Comparison of Reactivity

The reactivity of phenylhydrazines is primarily governed by the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety. This is influenced by both the electronic and steric nature of the substituents on the aromatic ring.

This compound possesses two alkyl groups, an ethyl and a methyl group, at the ortho positions of the phenyl ring.

  • Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. This donation of electron density to the phenyl ring increases the electron density on the nitrogen atoms of the hydrazine group, thereby enhancing its nucleophilicity. This heightened nucleophilicity would be expected to accelerate reactions where the hydrazine acts as a nucleophile, such as in the initial attack on a carbonyl carbon during hydrazone formation.

  • Steric Effects: The presence of two substituents at the ortho positions introduces significant steric hindrance around the hydrazine moiety. This steric bulk can impede the approach of the hydrazine to a reactive center, such as a carbonyl group. In reactions like the Fischer indole synthesis, which involves a[1][1]-sigmatropic rearrangement and subsequent cyclization, this steric hindrance can play a complex role, potentially disfavoring the formation of the necessary intermediates.

Phenylhydrazine , being unsubstituted, serves as a baseline for comparison.

  • Electronic Effects: The phenyl group itself is electron-withdrawing due to resonance, which delocalizes the lone pair of electrons on the adjacent nitrogen atom into the aromatic system. This delocalization reduces the nucleophilicity of the hydrazine compared to aliphatic hydrazines.

  • Steric Effects: The phenyl group is planar and presents a degree of steric bulk, but significantly less than the di-ortho-substituted (2-Ethyl-6-methylphenyl)hydrazine.

Predicted Reactivity:

Based on these principles, a dichotomy in reactivity can be predicted. The enhanced nucleophilicity of (2-Ethyl-6-methylphenyl)hydrazine due to its electron-donating substituents would suggest a faster rate in the initial nucleophilic attack. However, the pronounced steric hindrance from the two ortho-alkyl groups is likely to be the dominant factor, potentially leading to a slower overall reaction rate, especially in sterically demanding transformations like the Fischer indole synthesis.

Quantitative Data Summary

ParameterThis compoundPhenylhydrazineRationale
Nucleophilicity HigherLowerThe electron-donating ethyl and methyl groups increase the electron density on the hydrazine nitrogens. The phenyl group in phenylhydrazine is electron-withdrawing by resonance.
Rate of Hydrazone Formation Potentially SlowerFasterWhile more nucleophilic, the significant steric hindrance from the ortho-substituents in (2-Ethyl-6-methylphenyl)hydrazine is expected to impede its approach to the carbonyl carbon, likely overriding the electronic enhancement.
Yield in Fischer Indole Synthesis Potentially LowerHigherThe steric bulk of the ortho substituents can hinder the necessary conformational changes for the[1][1]-sigmatropic rearrangement and subsequent cyclization steps, which are crucial for the Fischer indole synthesis.[2][3]
Product Selectivity Potentially Higher RegioselectivityLower Regioselectivity (with unsymmetrical ketones)The steric hindrance of the substituted phenylhydrazine may lead to a more controlled reaction with unsymmetrical ketones, favoring the formation of one regioisomer over the other.

Experimental Protocols

To obtain quantitative comparative data, the following experimental protocols are proposed.

Experiment 1: Comparative Rate of Hydrazone Formation with Acetone

Objective: To compare the rate of hydrazone formation of this compound and phenylhydrazine with a model ketone, acetone.

Materials:

  • This compound

  • Phenylhydrazine

  • Acetone

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare 0.01 M solutions of this compound and phenylhydrazine in absolute ethanol.

    • Prepare a 0.1 M solution of acetone in absolute ethanol.

    • Prepare a 0.1 M solution of glacial acetic acid in absolute ethanol.

  • Kinetic Measurement:

    • In a quartz cuvette, mix 2.0 mL of the respective hydrazine solution with 0.5 mL of the acetone solution and 0.1 mL of the acetic acid solution.

    • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the formed hydrazone (to be determined by an initial scan) over time.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a sufficient duration for the reaction to proceed significantly.

  • Data Analysis:

    • Plot absorbance versus time for both reactions.

    • Determine the initial rate of reaction from the slope of the initial linear portion of the curve.

    • Compare the initial rates to determine the relative reactivity of the two hydrazines.

Experiment 2: Comparative Yield in Fischer Indole Synthesis with Cyclohexanone

Objective: To compare the product yield of the Fischer indole synthesis using this compound and phenylhydrazine with cyclohexanone.

Materials:

  • This compound

  • Phenylhydrazine

  • Cyclohexanone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Toluene

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks, place 1 equivalent of this compound and phenylhydrazine, respectively.

    • To each flask, add 1.1 equivalents of cyclohexanone and a suitable amount of toluene.

    • Heat the mixtures to reflux with a Dean-Stark apparatus to remove water and form the hydrazone in situ.

    • After hydrazone formation is complete (monitored by TLC), cool the reaction mixtures.

  • Indolization:

    • To each reaction mixture, add a sufficient amount of polyphosphoric acid.

    • Heat the mixtures at an appropriate temperature (e.g., 80-100 °C) for a set period (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixtures and carefully quench with ice-water.

    • Neutralize the mixtures with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude products by column chromatography on silica gel.

  • Analysis:

    • Determine the mass of the purified indole products.

    • Calculate the percentage yield for both reactions.

    • Compare the yields to assess the relative efficiency of the two hydrazines in the Fischer indole synthesis.

Visualizations

Hydrazone_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl Aldehyde or Ketone Tetrahedral_Intermediate Tetrahedral Intermediate Carbonyl->Tetrahedral_Intermediate + Hydrazine Hydrazine Phenylhydrazine or (2-Ethyl-6-methylphenyl)hydrazine Hydrazine->Tetrahedral_Intermediate Hydrazone Hydrazone Tetrahedral_Intermediate->Hydrazone - H2O Water Water Tetrahedral_Intermediate->Water Fischer_Indole_Synthesis Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Enamine->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Indole Indole Product Elimination->Indole

References

A Comparative Guide to the Structural Confirmation of Indole Derivatives from (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and unambiguous structural confirmation of indole derivatives are critical steps in the discovery of new therapeutic agents. This guide provides a comprehensive comparison of the synthesis of indole derivatives starting from (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, focusing on the widely-used Fischer indole synthesis and its alternatives. The guide presents supporting experimental data, detailed protocols, and visualizations to aid in methodological selection and structural verification.

Synthesis of 7-Ethyl-5-methyl-substituted Indoles

The reaction of this compound with various ketones under Fischer indole synthesis conditions is a primary route to obtaining 7-ethyl-5-methyl-substituted indoles. This classic acid-catalyzed reaction involves the condensation of the hydrazine with a ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[2][3]

Performance Comparison of Indole Synthesis Methods

The choice of synthetic methodology can significantly impact the yield, purity, and accessibility of desired indole derivatives. Below is a comparison of the Fischer indole synthesis with other notable methods.

Synthesis MethodStarting MaterialsCatalyst/ReagentsGeneral YieldsKey AdvantagesKey Disadvantages
Fischer Indole Synthesis (2-Ethyl-6-methylphenyl)hydrazine HCl, Ketone/AldehydeBrønsted or Lewis acids (e.g., HCl, ZnCl₂)Moderate to HighWide substrate scope, readily available starting materials.[2][4]Harsh acidic conditions, potential for side reactions.
Leimgruber-Batcho Synthesis Substituted o-nitrotoluene, DMFDMA, PyrrolidineRaney Nickel, Hydrazine HydrateHighMilder conditions, good for indoles unsubstituted at C2/C3.[5][6]Requires substituted o-nitrotoluenes which may not be readily available.
Bischler-Möhlau Synthesis α-Bromoacetophenone, Aniline derivativeNone (often requires high temperatures)Low to ModerateAccess to 2-arylindoles.[7][8]Harsh reaction conditions, often low yields.[7][8]
Larock Indole Synthesis o-Iodoaniline derivative, Disubstituted alkynePalladium catalyst (e.g., Pd(OAc)₂)Good to HighHigh regioselectivity, broad substrate scope for substituted indoles.[9][10]Requires pre-functionalized starting materials, catalyst cost.

Structural Confirmation by Spectroscopic Methods

The definitive identification of the synthesized indole derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure of the indole products. The chemical shifts and coupling constants provide a detailed map of the molecule's carbon-hydrogen framework. For a representative product, 2,3,7-triethyl-5-methyl-1H-indole , the expected NMR data would be as follows (based on general indole spectra and substituent effects):

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
NH7.8 - 8.2br sIndole N-H
Ar-H6.8 - 7.2mAromatic protons
CH₂ (C2-ethyl)2.8 - 3.0qMethylene protons
CH₂ (C3-ethyl)2.6 - 2.8qMethylene protons
CH₂ (C7-ethyl)2.9 - 3.1qMethylene protons
CH₃ (C5-methyl)2.3 - 2.5sMethyl protons
CH₃ (ethyl groups)1.2 - 1.5tMethyl protons
¹³C NMR Expected Chemical Shift (ppm) Assignment
C=C (indole)135 - 140C7a
C=C (indole)130 - 135C3a
C=C (indole)125 - 130C5
C=C (indole)120 - 125C4, C6
C=C (indole)115 - 120C3
C=C (indole)110 - 115C2
C=C (indole)100 - 105C7
CH₂ (ethyl)18 - 25Methylene carbons
CH₃ (methyl)12 - 20Methyl carbons

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized indoles, further confirming their identity. The fragmentation of the indole ring is a characteristic process that can be diagnostic.[11][12] For 2,3,7-triethyl-5-methyl-1H-indole , the expected molecular ion peak (M⁺) would be at m/z = 215. Subsequent fragmentation would likely involve the loss of methyl and ethyl radicals.

Experimental Protocols

Fischer Indole Synthesis of 2,3,7-Triethyl-5-methyl-1H-indole
  • Hydrazone Formation: A mixture of this compound (1.0 eq) and 3-pentanone (1.2 eq) is stirred in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is stirred at room temperature for 2-4 hours until the formation of the hydrazone is complete (monitored by TLC).

  • Cyclization: The solvent is removed under reduced pressure. The crude hydrazone is then treated with a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid.[2] The mixture is heated to 150-180 °C for 1-3 hours.

  • Workup and Purification: After cooling, the reaction mixture is quenched with water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure indole derivative.

Leimgruber-Batcho Indole Synthesis (Alternative Method)
  • Enamine Formation: A substituted o-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The mixture is heated to promote the formation of the enamine intermediate.[5]

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol) and subjected to reductive cyclization using a catalyst such as Raney Nickel with hydrazine hydrate or catalytic hydrogenation (e.g., Pd/C, H₂).[5][6]

  • Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The residue is then purified by column chromatography to yield the desired indole.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Fischer_Indole_Synthesis A (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride C Hydrazone Intermediate A->C B Ketone/Aldehyde B->C D [3,3]-Sigmatropic Rearrangement C->D  Acid Catalyst (e.g., ZnCl₂) E Cyclization & Ammonia Elimination D->E F Indole Derivative E->F

Fischer Indole Synthesis Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation A Reactants: (2-Ethyl-6-methylphenyl)hydrazine HCl + Ketone B Reaction under Acidic Conditions A->B C Crude Product B->C D Workup: Quenching & Extraction C->D E Column Chromatography D->E F Pure Indole Derivative E->F G Spectroscopic Analysis F->G H ¹H NMR G->H I ¹³C NMR G->I J Mass Spectrometry G->J

General Experimental and Analytical Workflow.

Method_Comparison_Logic A Target Indole Derivative B Synthesis Method Selection A->B C Fischer Indole Synthesis B->C D Leimgruber-Batcho Synthesis B->D E Bischler-Möhlau Synthesis B->E F Larock Indole Synthesis B->F G Performance Evaluation C->G D->G E->G F->G H Yield G->H I Reaction Conditions G->I J Substrate Scope G->J K Cost & Availability G->K L Final Product Confirmation G->L

Logical Framework for Comparing Synthesis Methods.

References

A Comparative Guide to Purity Assessment of Synthesized (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. We will focus on the classical iodometric titration method and compare its performance with modern chromatographic and spectroscopic techniques, supported by detailed experimental protocols and performance data.

Introduction to Purity Assessment Methods

The choice of an analytical method for purity determination depends on several factors, including the chemical properties of the analyte, the nature of expected impurities, the required level of accuracy and precision, and practical considerations such as cost and sample throughput. While modern instrumental methods like High-Performance Liquid Chromatography (HPLC) are often considered the gold standard for their specificity and sensitivity, classical techniques like titration remain valuable for their robustness, cost-effectiveness, and utility in quantifying the bulk active ingredient.[1]

This guide will explore the following methods for the purity assessment of this compound:

  • Iodometric Titration: A redox titration method that quantifies the hydrazine functional group.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique for identifying and quantifying both the main compound and individual impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents.

  • Spectroscopic Methods (NMR, MS): Primarily used for structural elucidation and identification of impurities, with quantitative applications (qNMR) also possible.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the purity assessment of this compound.

FeatureIodometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Redox reactionDifferential partitioningVolatility-based separationNuclear spin properties
Primary Use Assay (Purity of main component)Assay and impurity profilingResidual solvents, volatile impuritiesAssay, structural confirmation
Specificity Moderate (reacts with other reducing agents)High (separates components)High (for volatile compounds)High (structurally specific)
Precision (%RSD) < 1%[2]< 2%[3]< 5%< 1%
Limit of Detection (LOD) mg rangeng to µg range[4]pg to ng rangemg range
Analysis Time per Sample 15-30 minutes20-40 minutes[5]15-30 minutes[5]10-20 minutes
Cost per Sample LowModerate to High[6]ModerateHigh
Instrumentation Cost LowHighHighVery High
Advantages Cost-effective, robust, accurate for assayHigh specificity, can quantify individual impuritiesExcellent for volatile impuritiesAbsolute quantification without a specific reference standard
Disadvantages Not specific for the target analyte, lower sensitivityHigher cost, requires reference standards for impuritiesNot suitable for non-volatile compoundsLower sensitivity, high instrument cost

Experimental Protocols

Purity Assessment by Iodometric Titration

This method is based on the oxidation of the hydrazine moiety by a standard solution of potassium iodate in a strong hydrochloric acid medium. The reaction proceeds with a four-electron change per hydrazine group.

Reaction Stoichiometry:

4 C₈H₁₁N₂H₂·HCl + KIO₃ + 2 HCl → 4 C₈H₁₁N + N₂ + ICl + KCl + 7 H₂O

Experimental Workflow:

G Workflow for Purity Assessment by Iodometric Titration cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_titrant Prepare and Standardize 0.1 M KIO₃ Titrant prep_sample Accurately weigh ~200 mg of this compound dissolve Dissolve sample in deionized water prep_sample->dissolve add_hcl Add concentrated HCl and chloroform to the sample solution dissolve->add_hcl titrate Titrate with standardized KIO₃ solution with vigorous shaking add_hcl->titrate endpoint Observe endpoint: disappearance of violet color in the chloroform layer titrate->endpoint record Record the volume of KIO₃ used endpoint->record calculate Calculate the purity of the sample based on the stoichiometry record->calculate

Caption: Workflow for Purity Assessment by Iodometric Titration.

Reagents and Equipment:

  • This compound (sample)

  • Potassium iodate (KIO₃), primary standard grade

  • Concentrated hydrochloric acid (HCl)

  • Chloroform (CHCl₃) or carbon tetrachloride (CCl₄)

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Iodine flask (250 mL)

  • Pipettes and volumetric flasks

Procedure:

  • Preparation of 0.1 M Potassium Iodate Solution: Accurately weigh approximately 21.4 g of potassium iodate (dried at 120°C for 2 hours) and dissolve it in 1 L of deionized water in a volumetric flask.

  • Sample Preparation: Accurately weigh about 200 mg of the synthesized this compound into a 250 mL iodine flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Titration: To the sample solution, add 50 mL of concentrated hydrochloric acid and 5 mL of chloroform.

  • Titrate the mixture with the standardized 0.1 M potassium iodate solution. Stopper the flask and shake vigorously after each addition of the titrant.

  • As the endpoint is approached, the violet color of iodine in the chloroform layer will become less intense. Continue the titration dropwise with vigorous shaking until the violet color in the chloroform layer completely disappears.

  • Record the volume of the potassium iodate solution used.

Calculation of Purity:

Purity (%) = (V × M × F × 100) / W

Where:

  • V = Volume of KIO₃ solution used (L)

  • M = Molarity of KIO₃ solution (mol/L)

  • F = Molar mass of this compound (188.69 g/mol ) / 4 (due to the 4:1 stoichiometry)

  • W = Weight of the sample (g)

Alternative Method: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific method that separates the main compound from its impurities, allowing for both assay and impurity profiling in a single run.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have good absorbance (e.g., 254 nm).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate assay, a certified reference standard of this compound is required.

Potential Impurities:

The synthesis of this compound typically starts from 2-ethyl-6-methylaniline. Potential impurities that can be monitored by HPLC include:

  • Unreacted 2-ethyl-6-methylaniline

  • Side-products from the diazotization and reduction steps

  • Degradation products

Decision Guide for Method Selection

The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following flowchart can guide the decision-making process.

G Decision Guide for Purity Assessment Method Selection start Start: Need to assess purity of this compound q1 Is the primary goal to determine the overall purity (assay) of the bulk material? start->q1 titration Use Iodometric Titration (Cost-effective, accurate for assay) q1->titration Yes q2 Are you interested in identifying and quantifying individual impurities? q1->q2 No end End: Method Selected titration->end hplc Use HPLC (High specificity for impurity profiling) q2->hplc Yes q3 Are volatile impurities (e.g., residual solvents) a concern? q2->q3 No hplc->end gc Use GC (Specific for volatile compounds) q3->gc Yes q4 Is structural confirmation of the main component or impurities needed? q3->q4 No gc->end spectroscopy Use Spectroscopic Methods (NMR, MS) (For structural elucidation) q4->spectroscopy Yes q4->end No spectroscopy->end

Caption: Decision Guide for Purity Assessment Method Selection.

Conclusion

The purity assessment of this compound can be effectively performed using a variety of analytical techniques. Iodometric titration stands out as a simple, cost-effective, and accurate method for determining the overall purity (assay) of the bulk material.[7] However, for a comprehensive understanding of the impurity profile, which is crucial for drug development and regulatory compliance, orthogonal methods such as HPLC are indispensable.[8] HPLC provides the specificity required to separate and quantify individual impurities, including process-related impurities and degradation products. The choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development. For routine quality control of the bulk substance where the impurity profile is well-characterized, titration can be a highly efficient tool. In contrast, for in-depth characterization, stability studies, and regulatory submissions, a combination of methods, particularly HPLC, is recommended.

References

Biological activity comparison between etodolac synthesized from different precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Etodolac and Its Derivatives

Introduction: Etodolac is a widely used nonsteroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2] This selectivity is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2] While the biological activity of the pure etodolac molecule is expected to be consistent regardless of its synthetic origin, research has focused on synthesizing etodolac derivatives and prodrugs to enhance its therapeutic properties, such as improving its anti-inflammatory and analgesic effects while reducing its ulcerogenic potential.[3][4]

This guide provides a comparative overview of the biological activities of etodolac and various synthesized derivatives, supported by experimental data. The focus is on how chemical modifications influence anti-inflammatory efficacy and gastrointestinal side effects.

Synthesis of Etodolac

A common synthetic route to etodolac involves several key steps, starting from 2-ethylphenylhydrazine hydrochloride. This precursor is reacted with 2,3-dihydrofuran to form 7-ethyltryptophol, a crucial intermediate.[1][5] The 7-ethyltryptophol then undergoes a reaction with methyl 3-oxopentanoate, followed by hydrolysis, to yield the final etodolac molecule.[1][6]

Etodolac Synthesis cluster_0 Step 1: Formation of 7-Ethyltryptophol cluster_1 Step 2: Formation of Etodolac 2-Ethylphenylhydrazine HCl 2-Ethylphenylhydrazine HCl 7-Ethyltryptophol 7-Ethyltryptophol 2-Ethylphenylhydrazine HCl->7-Ethyltryptophol DMAc-H2O, heat 2,3-Dihydrofuran 2,3-Dihydrofuran 2,3-Dihydrofuran->7-Ethyltryptophol Etodolac Etodolac 7-Ethyltryptophol->Etodolac 1. Reaction 2. Hydrolysis Methyl 3-oxopentanoate Methyl 3-oxopentanoate Methyl 3-oxopentanoate->Etodolac

Caption: A simplified workflow for the synthesis of Etodolac.

Mechanism of Action: COX-2 Inhibition

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the COX-2 enzyme.[2] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][7] By selectively blocking COX-2, etodolac reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.[7][8]

Etodolac_MoA Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme induces Arachidonic Acid Arachidonic Acid Prostaglandins (PGs) Prostaglandins (PGs) Arachidonic Acid->Prostaglandins (PGs) catalyzed by COX-2 Enzyme->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Etodolac Etodolac Etodolac->COX-2 Enzyme inhibits

Caption: Mechanism of action of Etodolac via COX-2 inhibition.

Comparative Biological Activity

Studies have explored the synthesis of etodolac prodrugs and derivatives to improve its therapeutic index. The following table summarizes the comparative anti-inflammatory activity and ulcerogenic potential of etodolac and some of its ester prodrugs. The data is derived from the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Edema)Ulcer Index
Etodolac1090.33%[4]High[3]
Etodolac-Thymol Prodrug1094.68%[4]Low[4]
Eto-van (Vanillin prodrug)Not SpecifiedImproved vs. Etodolac[3]Reduced vs. Etodolac[3]
Eto-umbe (Umbelliferone prodrug)Not SpecifiedImproved vs. Etodolac[3]Reduced vs. Etodolac[3]
Eto-sesa (Sesamol prodrug)Not SpecifiedImproved vs. Etodolac[3]Reduced vs. Etodolac[3]
Eto-syr (Syringaldehyde prodrug)Not SpecifiedImproved vs. Etodolac[3]Reduced vs. Etodolac[3]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[3][4]

Workflow:

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis A Group animals (e.g., Wistar rats) B Administer test compounds orally (Etodolac, prodrugs, vehicle) A->B C Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw B->C D Measure paw volume/thickness at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer C->D E Calculate the percentage inhibition of edema for each group compared to the control group D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Grouping: Wistar rats are typically used and divided into groups: a control group receiving the vehicle, a standard group receiving etodolac, and test groups receiving the synthesized derivatives.[4]

  • Compound Administration: The test compounds and the standard drug are administered orally, typically one hour before the induction of inflammation.[3]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[3]

  • Measurement of Paw Volume: The volume of the paw is measured immediately before the carrageenan injection and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Ulcerogenicity Assessment

This assay evaluates the potential of NSAIDs to cause gastric ulcers.

Detailed Steps:

  • Dosing: Animals are administered high doses of the test compounds daily for a set period (e.g., several days).

  • Observation: The animals are monitored for signs of toxicity.

  • Gastric Examination: After the treatment period, the animals are euthanized, and their stomachs are removed.

  • Ulcer Scoring: The stomachs are opened along the greater curvature and examined for any signs of ulceration or bleeding. The severity of the ulcers is often scored based on their number and size.[3]

Conclusion

The synthesis of etodolac derivatives, particularly prodrugs, represents a promising strategy for enhancing its therapeutic profile.[3][4] Experimental data from in vivo models indicate that certain ester prodrugs of etodolac can exhibit improved anti-inflammatory activity compared to the parent drug while significantly reducing its ulcerogenic side effects.[3][4] This approach of modifying the chemical structure of etodolac offers a viable pathway for the development of safer and more effective anti-inflammatory agents. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to fully elucidate the clinical potential of these novel compounds.

References

Cross-reactivity analysis of antibodies raised against (2-Ethyl-6-methylphenyl)hydrazine hydrochloride conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of polyclonal antibodies raised against (2-Ethyl-6-methylphenyl)hydrazine hydrochloride, a critical reagent in various synthetic processes. The analysis focuses on antibody specificity and cross-reactivity with structurally similar molecules. This document also outlines detailed experimental protocols and presents a comparative overview of alternative analytical methods for the detection of (2-Ethyl-6-methylphenyl)hydrazine.

Introduction

This compound is a substituted hydrazine derivative utilized in the synthesis of various pharmaceutical and chemical compounds. Due to its potential toxicity and regulatory scrutiny of hydrazine compounds, sensitive and specific detection methods are crucial for monitoring its presence in final products and environmental samples. Immunoassays, particularly ELISAs, offer a high-throughput and cost-effective approach for such monitoring. However, the generation of highly specific antibodies against small molecules (haptens) like (2-Ethyl-6-methylphenyl)hydrazine requires careful optimization of the immunogen and thorough characterization of the resulting antibodies' cross-reactivity.

This guide details the production of polyclonal antibodies against a (2-Ethyl-6-methylphenyl)hydrazine-keyhole limpet hemocyanin (KLH) conjugate and evaluates their cross-reactivity against relevant structural analogs using a competitive ELISA. The performance of the immunoassay is then compared with established analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Synthesis of (2-Ethyl-6-methylphenyl)hydrazine-Protein Conjugates

Objective: To prepare immunogenic conjugates by covalently linking the hapten, (2-Ethyl-6-methylphenyl)hydrazine, to carrier proteins (KLH for immunization and BSA for assay development).

Methodology:

A two-step diazotization and coupling reaction is employed.

  • Step 1: Diazotization of a Hapten Analog. A structurally related hapten containing a primary aromatic amine is diazotized using sodium nitrite in an acidic medium. Note: As (2-Ethyl-6-methylphenyl)hydrazine itself is the target, a derivative with a suitable linker arm containing an amine or carboxyl group would be synthesized for conjugation. For this representative protocol, we will assume the synthesis of a carboxylated derivative.

  • Step 2: Conjugation to Carrier Protein. The activated hapten is then conjugated to the carrier proteins, Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the ELISA coating antigen, via carbodiimide chemistry.

Detailed Protocol:

  • Preparation of Activated Hapten:

    • Dissolve 10 mg of the carboxylated derivative of (2-Ethyl-6-methylphenyl)hydrazine in 1 mL of dimethylformamide (DMF).

    • Add 15 mg of N-hydroxysuccinimide (NHS) and 25 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of the hapten.

  • Conjugation to KLH and BSA:

    • Dissolve 20 mg of KLH in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

    • Slowly add the activated hapten solution to the KLH solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

    • Repeat the process for BSA.

    • Purify the conjugates by dialysis against PBS (pH 7.4) for 48 hours with multiple buffer changes to remove unreacted hapten and coupling reagents.

    • Characterize the conjugates by determining the protein concentration (e.g., via Bradford assay) and the hapten-to-protein molar incorporation ratio using UV-Vis spectrophotometry.

Workflow for Hapten-Protein Conjugation:

G cluster_activation Hapten Activation cluster_conjugation Conjugation Hapten (2-Ethyl-6-methylphenyl)hydrazine Derivative (with COOH) EDC_NHS EDC, NHS in DMF Hapten->EDC_NHS Activated_Hapten NHS-Ester of Hapten EDC_NHS->Activated_Hapten Conjugate_Reaction Overnight reaction at 4°C Activated_Hapten->Conjugate_Reaction Carrier_Protein Carrier Protein (KLH or BSA) in PBS Carrier_Protein->Conjugate_Reaction Purification Dialysis Conjugate_Reaction->Purification Final_Conjugate Hapten-Protein Conjugate (Immunogen or Coating Antigen) Purification->Final_Conjugate

Caption: Workflow for the synthesis of hapten-protein conjugates.

Polyclonal Antibody Production

Objective: To generate polyclonal antibodies with high affinity and specificity for (2-Ethyl-6-methylphenyl)hydrazine.

Methodology:

New Zealand white rabbits are immunized with the (2-Ethyl-6-methylphenyl)hydrazine-KLH conjugate.

Detailed Protocol:

  • Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to serve as a negative control.

  • Immunization:

    • Emulsify 1 mg of the (2-Ethyl-6-methylphenyl)hydrazine-KLH conjugate in 1 mL of PBS with an equal volume of Freund's Complete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

    • Administer booster injections every four weeks with 0.5 mg of the conjugate emulsified in Freund's Incomplete Adjuvant.

  • Titer Determination:

    • Collect blood samples 10-14 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA with the (2-Ethyl-6-methylphenyl)hydrazine-BSA conjugate as the coating antigen.

  • Antibody Purification:

    • Once a high titer is achieved, collect a larger volume of blood and isolate the serum.

    • Purify the IgG fraction from the antiserum using Protein A affinity chromatography.

Competitive ELISA for Cross-Reactivity Analysis

Objective: To determine the specificity of the raised antibodies by assessing their cross-reactivity with structurally related compounds.

Methodology:

A competitive indirect ELISA is performed where free (2-Ethyl-6-methylphenyl)hydrazine and its analogs compete with the immobilized (2-Ethyl-6-methylphenyl)hydrazine-BSA conjugate for binding to the polyclonal antibodies.

Detailed Protocol:

  • Plate Coating:

    • Coat a 96-well microtiter plate with 100 µL/well of (2-Ethyl-6-methylphenyl)hydrazine-BSA conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL/well of 5% non-fat dry milk in PBST.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound and the potential cross-reactants ((2-Ethylphenyl)hydrazine hydrochloride and (2,6-Dimethylphenyl)hydrazine hydrochloride) in PBST.

    • In a separate plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the purified polyclonal antibody (at a pre-determined optimal dilution).

    • Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody (diluted according to the manufacturer's instructions).

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Substrate Addition and Measurement:

    • Add 100 µL/well of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the analyte.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding).

    • Calculate the cross-reactivity (%) as: (IC50 of (2-Ethyl-6-methylphenyl)hydrazine / IC50 of cross-reactant) x 100.

Competitive ELISA Workflow:

G Coating Coat plate with Hapten-BSA conjugate Blocking Block with non-fat milk Coating->Blocking Competition Add mixture of primary antibody and free hapten/analog Blocking->Competition Washing1 Wash Competition->Washing1 Secondary_Ab Add HRP-conjugated secondary antibody Washing1->Secondary_Ab Washing2 Wash Secondary_Ab->Washing2 Substrate Add TMB substrate Washing2->Substrate Stop_Read Stop reaction and read absorbance at 450 nm Substrate->Stop_Read G Screening High-throughput Screening (Large number of samples) ELISA Competitive ELISA Screening->ELISA Confirmation Confirmatory Analysis (Regulatory submission, low sample number) GC_MS GC-MS Confirmation->GC_MS LC_MS_MS LC-MS/MS Confirmation->LC_MS_MS ELISA->Confirmation Positive Samples

Performance Evaluation of Catalysts in the Synthesis of 7-Ethyltryptophol from (2-Ethylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of various acid catalysts in the Fischer indole synthesis of a key Etodolac intermediate.

This guide provides a comprehensive comparison of the performance of different catalysts in reactions involving (2-Ethylphenyl)hydrazine hydrochloride. The primary focus of this analysis is the Fischer indole synthesis, a crucial reaction for the preparation of 7-ethyltryptophol, a key intermediate in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. The data and protocols presented herein are compiled from peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for this synthesis.

Comparative Performance of Acid Catalysts

The synthesis of 7-ethyltryptophol from (2-Ethylphenyl)hydrazine hydrochloride and 2,3-dihydrofuran is an acid-catalyzed Fischer indole synthesis. The choice of acid catalyst significantly impacts the reaction yield. The following table summarizes the performance of various Brønsted and solid acid catalysts in this reaction.

CatalystCatalyst TypeReaction Yield (%)
H₂SO₄ Brønsted Acid69
HCl Brønsted Acid45.33
CH₃COOH Brønsted Acid38.21
Amberlyst-15 Solid Acid6.02
Amberlite-120 Solid Acid16.02

As the data indicates, sulfuric acid (H₂SO₄) demonstrated the highest efficacy, affording a 69% yield of 7-ethyltryptophol. Other Brønsted acids such as hydrochloric acid (HCl) and acetic acid (CH₃COOH) resulted in lower yields. The solid acid catalysts, Amberlyst-15 and Amberlite-120, were found to be significantly less effective under the tested conditions.

Experimental Protocols

The following is a detailed methodology for the synthesis of 7-ethyltryptophol using the most effective catalyst, sulfuric acid.

Materials:

  • (2-Ethylphenyl)hydrazine hydrochloride

  • 2,3-Dihydrofuran

  • Sulfuric acid (H₂SO₄)

  • N,N-dimethylacetamide (DMAc)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • A solution of (2-Ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol), sulfuric acid (39.8 g, 0.407 mol), and a 1:1 mixture of N,N-dimethylacetamide and water (2000 mL) is prepared in a suitable reaction vessel.

  • The solution is stirred and heated to 80°C.

  • 2,3-Dihydrofuran (40.7 g, 0.581 mol) is added dropwise to the heated solution.

  • The reaction mixture is maintained at 80°C for 2-3 hours.

  • The completion of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with ethyl acetate (3 x 1000 mL).

  • The organic layers are combined, dried, and the solvent is evaporated to yield 7-ethyltryptophol.

Reaction Pathway and Workflow

The synthesis of 7-ethyltryptophol from (2-Ethylphenyl)hydrazine hydrochloride proceeds via the Fischer indole synthesis. The general mechanism involves the acid-catalyzed reaction of the hydrazine with an aldehyde or ketone, followed by a-sigmatropic rearrangement to form the indole ring.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product 2-Ethylphenylhydrazine_HCl (2-Ethylphenyl)hydrazine Hydrochloride Hydrazone Hydrazone Intermediate 2-Ethylphenylhydrazine_HCl->Hydrazone Condensation Dihydrofuran 2,3-Dihydrofuran Dihydrofuran->Hydrazone Catalyst H₂SO₄ (Catalyst) Catalyst->Hydrazone Solvent DMAc-H₂O (1:1) Solvent->Hydrazone Temperature 80°C Temperature->Hydrazone 7-Ethyltryptophol 7-Ethyltryptophol Hydrazone->7-Ethyltryptophol [3,3]-Sigmatropic Rearrangement (Fischer Indole Synthesis) Catalyst_Evaluation_Workflow Start Start: Define Reaction Reactants Prepare Reactant Mixture: (2-Ethylphenyl)hydrazine HCl, 2,3-Dihydrofuran, Solvent Start->Reactants Catalyst_Addition Add Catalyst Reactants->Catalyst_Addition Reaction Heat to 80°C (2-3 hours) Catalyst_Addition->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Workup Cool and Extract with Ethyl Acetate Monitoring->Workup Analysis Analyze Yield and Purity Workup->Analysis Comparison Compare Catalyst Performance Analysis->Comparison End End: Optimal Catalyst Selected Comparison->End

Comparative Guide to the Synthesis of (2-Ethyl-6-methylphenyl)hydrazine Hydrochloride: An Analysis of Methodologies for a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of synthetic protocols for aromatic hydrazine hydrochlorides, focusing on methodologies reported for (2-Ethylphenyl)hydrazine hydrochloride as a proxy for the synthesis of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride. Due to a lack of published inter-laboratory validation studies for the target compound, this document outlines established methods for a closely related analog. These protocols can serve as a foundational reference for the development and validation of a synthetic route to this compound, which would require the substitution of 2-ethylaniline with 2-ethyl-6-methylaniline as the starting material.

Comparison of Synthetic Protocols for (2-Ethylphenyl)hydrazine hydrochloride

The synthesis of (2-Ethylphenyl)hydrazine hydrochloride has been approached through several methods, primarily involving the diazotization of 2-ethylaniline followed by reduction. The key differences in the reported methodologies lie in the choice of reducing agent and the process setup (batch vs. continuous flow). Below is a summary of the performance of different approaches.

Parameter Method A: Stannous Chloride Reduction (Batch) Method B: Sulfite/Sulfuric Acid Reduction (Batch) Method C: Sulfite Reduction (Continuous Flow)
Starting Material 2-Ethylaniline2-Ethylaniline2-Ethylaniline
Diazotizing Agent Sodium Nitrite / Hydrochloric AcidSodium Nitrite / Hydrochloric AcidSodium Nitrite / Hydrochloric Acid
Reducing Agent Stannous Chloride (SnCl₂)Sodium Sulfite / Sulfuric AcidSodium Sulfite
Reported Yield Not explicitly stated92%[1][2][3]94%[4]
Process Type BatchBatchContinuous Flow
Key Advantages Established classical method.High yield, inexpensive reagents.[1][2][3]High yield, improved safety and process control.[4]
Potential Challenges Use of a metal-based reducing agent.Potential for side reactions if pH is not controlled.[1]Requires specialized reactor setup.

Experimental Protocols for the Synthesis of (2-Ethylphenyl)hydrazine hydrochloride

The following are detailed experimental methodologies for the synthesis of the analog, (2-Ethylphenyl)hydrazine hydrochloride. These can be adapted for the synthesis of the target compound.

Method A: Stannous Chloride Reduction (Batch)

This protocol involves the diazotization of 2-ethylaniline followed by reduction with stannous chloride.[5]

  • Diazotization: A solution of 2-ethylaniline (1.93 moles) in concentrated hydrochloric acid and water is cooled to 0°C. A solution of sodium nitrite (2.07 moles) in water is added dropwise while maintaining the temperature between 8°C and 14°C.

  • Reduction: A solution of stannous chloride dihydrate (4.37 moles) in a 1:1 mixture of concentrated hydrochloric acid and water is added to the diazonium salt suspension over 5 hours, keeping the temperature between 5°C and 10°C.

  • Isolation and Purification: After stirring for 15 hours, the solid product is collected by filtration. The crude product is then recrystallized from water with decolorizing carbon and hydrochloric acid to yield tan plates of (2-Ethylphenyl)hydrazine hydrochloride.

Method B: Sulfite/Sulfuric Acid Reduction (Batch)

This developed process reports a high yield and utilizes sodium sulfite and sulfuric acid for the reduction step.[1][2][3]

  • Diazotization: 2-Ethylaniline is diazotized using sodium nitrite and hydrochloric acid at a low temperature.

  • Reduction: The diazonium salt is then reduced with sodium sulfite and concentrated sulfuric acid. A study comparing different catalysts found that sulfuric acid gave a superior reaction conversion of 90-95% as observed by TLC.[1]

  • Isolation: The resulting (2-Ethylphenyl)hydrazine hydrochloride is obtained as a pure solid without the need for further purification, with a reported yield of 92%.[1][2][3] It is noted that if the sodium sulfite solution contains excess alkali, a black tar may form, significantly reducing the yield.[1]

Method C: Sulfite Reduction (Continuous Flow)

This modern approach utilizes a continuous-flow reactor for a more controlled and efficient synthesis.[4]

  • Process Setup: The synthesis is carried out in a microreactor system.

  • Diazotization: An in-situ generation of the diazonium salt from 2-ethylaniline occurs within the flow reactor.

  • Reduction: This is followed by a temperature-programmed reduction using sodium sulfite in a tandem loop reactor.

  • Yield and Time: This method achieves a 94% yield with a total residence time of less than 31 minutes.[4] The purification process is also simplified through in-situ extraction of impurities.[4]

Visualizing the Synthetic Workflow

The general synthetic pathway for producing aryl hydrazine hydrochlorides from an aniline derivative is depicted below.

G General Synthetic Workflow for Aryl Hydrazine Hydrochlorides A Aromatic Amine (e.g., 2-Ethyl-6-methylaniline) B Diazonium Salt Formation A->B  NaNO₂, HCl  (0-5 °C) C Diazonium Salt Intermediate B->C D Reduction C->D  Reducing Agent  (e.g., SnCl₂, Na₂SO₃) E Aryl Hydrazine D->E F Acidification (HCl) E->F G (Aryl)hydrazine hydrochloride F->G G Decision Workflow for Protocol Selection and Validation A Define Target Molecule: This compound B Literature Search for Existing Protocols A->B C Protocols for Analog Found? (e.g., (2-Ethylphenyl)hydrazine HCl) B->C D Adapt Protocols for Target Molecule C->D Yes H No Protocols Found C->H No E Compare Adapted Protocols: - Yield - Purity - Safety - Scalability D->E F Select Optimal Protocol for Validation E->F G Inter-laboratory Validation Studies F->G I De Novo Route Development H->I

References

Safety Operating Guide

Safe Disposal of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for (2-Ethyl-6-methylphenyl)hydrazine hydrochloride.

This compound is a substituted aromatic hydrazine that requires careful handling due to its potential hazards. Adherence to the following procedures is critical for safe laboratory operations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. The compound is known to cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat is required.

  • Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep the container tightly closed.

Quantitative Data Summary

Below is a summary of the available quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₅ClN₂
Molecular Weight 186.68 g/mol
Purity ≥ 95%
Long-Term Storage Cool, dry place

Detailed Disposal Protocol

The primary method for the disposal of hydrazine and its derivatives is through chemical neutralization, typically by oxidation, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The following protocol is based on general best practices for substituted hydrazine compounds.

Materials Required:

  • Appropriate PPE (as listed above)

  • Chemical fume hood

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6% NaOCl) or Calcium hypochlorite (Ca(OCl)₂)

  • Stir plate and stir bar

  • Large beaker or flask for the reaction

  • pH paper or pH meter

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) for quenching excess oxidant

  • Properly labeled hazardous waste container

Experimental Protocol: Chemical Neutralization

  • Preparation:

    • Perform all steps in a certified chemical fume hood.

    • Wear all required PPE.

    • Prepare a dilute solution of the this compound waste. The concentration should not exceed 2% to control the exothermicity of the reaction.

  • Neutralization Reaction:

    • Place the diluted hydrazine solution in a large beaker or flask equipped with a stir bar.

    • Begin stirring the solution.

    • Slowly add the sodium hypochlorite solution to the stirred hydrazine solution. The reaction is exothermic, so the addition should be gradual to control the temperature. A general guideline is to use a significant excess of the hypochlorite solution.

    • Monitor the pH of the solution. The oxidation of hydrazines with hypochlorite is generally more effective in neutral to slightly acidic conditions. Adjust the pH if necessary with a dilute acid (e.g., HCl), being cautious of the potential to generate chlorine gas if the solution becomes too acidic.

  • Verification of Complete Destruction (Optional but Recommended):

    • After the addition of the oxidizing agent is complete, continue stirring for a recommended period (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to confirm the absence of the parent hydrazine compound. Colorimetric methods using reagents like p-dimethylaminobenzaldehyde can also be employed for a qualitative or semi-quantitative assessment of residual hydrazine.

  • Quenching Excess Oxidant:

    • After confirming the destruction of the hydrazine, it is important to neutralize the excess hypochlorite.

    • Slowly add a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the excess oxidant is quenched. The absence of the characteristic chlorine smell can be an indicator, but testing with potassium iodide-starch paper (which will turn blue-black in the presence of an oxidizing agent) is a more reliable method.

  • Final Disposal:

    • Neutralize the final solution to a pH between 6 and 8 with a suitable acid or base.

    • Transfer the treated solution to a properly labeled hazardous waste container.

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_verification Verification cluster_quenching Quenching cluster_disposal Final Disposal A Don PPE B Work in Fume Hood A->B C Dilute Hydrazine Waste (<2%) B->C D Slowly add Sodium Hypochlorite Solution C->D E Monitor Temperature and pH D->E F Stir for 1-2 hours E->F G Test for Residual Hydrazine (e.g., HPLC, Colorimetric Test) F->G H Add Sodium Bisulfite to Quench Excess Oxidant G->H If Hydrazine is Absent I Test for Excess Oxidant H->I J Neutralize pH (6-8) I->J If Oxidant is Absent K Transfer to Labeled Hazardous Waste Container J->K L Contact EHS for Pickup K->L

Caption: Disposal workflow for this compound.

Essential Safety and Logistics for Handling (2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential guidance for the safe handling and disposal of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride (CAS#: 74404-33-4), a compound that requires careful management due to its potential health hazards.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is crucial to adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and/or Face ShieldMust meet ANSI Z87.1 standards.[2] A face shield is recommended when there is a high potential for splashing.[3]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[2][4] Gloves must be inspected before use and disposed of properly after handling.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn.[6] A complete suit protecting against chemicals may be necessary depending on the scale of work.[5]
Respiratory Protection Dust Respirator or appropriate respiratorTo be used in case of inadequate ventilation or when handling powders to avoid breathing in dust.[5][7]
Operational Plan: Step-by-Step Handling Procedure

All procedures involving this compound must be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3][7]

Preparation:

  • Area Designation: Clearly mark the area where the compound will be handled.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has been certified within the last year.[2]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the chemical.

  • Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.[3][4]

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent the dispersion of dust.[3]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[1]

  • Labeling: Clearly label all containers with the chemical name and associated hazards.[2]

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][5]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Segregation: Collect all waste containing this compound separately from other waste streams.[7]

  • Container: Use a designated, properly labeled, and sealed hazardous waste container.[2][4] The container should be clearly marked as "Hazardous Waste" and include the full chemical name.[2]

  • Empty Containers: Even empty containers of this substance should be treated as hazardous waste as they may retain product residue.[2]

Disposal Procedure:

  • Licensed Disposal Service: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[5]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

EmergencyProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing and seek medical attention if irritation persists.[1][7]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill For small spills, carefully clean up the material using an inert absorbent and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact emergency services.[7] Do not allow the product to enter drains.[1][5]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_materials Gather PPE & Materials verify_hood->gather_materials review_sds Review Safety Data Sheet gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution decontaminate Decontaminate Work Area & Equipment prepare_solution->decontaminate collect_waste Collect & Segregate Waste prepare_solution->collect_waste wash_hands Wash Hands Thoroughly decontaminate->wash_hands store_chemical Store Chemical Properly wash_hands->store_chemical label_container Label Waste Container collect_waste->label_container dispose_service Dispose via Licensed Service label_container->dispose_service spill Spill exposure Exposure

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.